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  • Product: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
  • CAS: 1526006-23-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Architecting Privileged Scaffolds: A Technical Whitepaper on 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Executive Summary In contemporary medicinal chemistry, the shift away from flat, sp2-rich aromatic systems towa...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Privileged Scaffolds: A Technical Whitepaper on 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-rich aromatic systems toward sp3-enriched, conformationally restricted scaffolds is paramount for improving clinical success rates. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (CAS: 1526006-23-4)[1] represents a highly specialized, privileged building block designed precisely for this purpose. By coupling a strained four-membered azetidine ring with a sterically and electronically tuned di-halogenated benzyl moiety, this compound offers unique vectorial projection of its hydroxyl pharmacophore while maintaining exceptional metabolic stability. This guide provides an in-depth analysis of its physicochemical profile, synthetic workflows, and validated applications in drug discovery.

Structural & Physicochemical Profiling

The utility of this building block lies in the deliberate causality of its structural features.

  • The Azetidin-3-ol Core: Unlike larger, highly flexible piperidine or pyrrolidine rings, the four-membered azetidine ring heavily restricts the conformational space of the attached hydroxyl group. This rigidity reduces the entropic penalty upon binding to a target protein. Furthermore, azetidines possess a lower LogP and higher intrinsic metabolic stability compared to pyrrolidines, effectively mitigating CYP450-mediated oxidation at the α-carbon.

  • The 2-Bromo-3-fluorobenzyl Moiety: The ortho-bromine atom introduces significant steric bulk, creating an orthogonal twist between the benzyl ring and the azetidine nitrogen's lone pair, locking the molecule into a specific bioactive conformation. The meta-fluorine atom withdraws electron density via the inductive effect, strengthening adjacent carbon-halogen bonds against metabolic cleavage, and provides a site for multipolar interactions within hydrophobic protein pockets.

This precise substitution pattern has been successfully leveraged in the development of Adrenomedullin receptor subtype 2 (AM2) inhibitors[2] and Hepatitis B virus (HBV) therapeutics[3].

Table 1: Quantitative Physicochemical Data

ParameterValuePharmacochemical Rationale
Molecular Formula C10H11BrFNODefines exact mass and isotopic distribution (79Br/81Br).
Molecular Weight 260.10 g/mol Highly ligand-efficient (<300 Da); ideal for fragment-based drug discovery (FBDD).
CAS Registry Number 1526006-23-4Standardized identifier for procurement and database cross-referencing[1].
Topological Polar Surface Area 23.47 ŲExcellent membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~1.9Optimal lipophilicity for balancing aqueous solubility and hydrophobic pocket affinity.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty; the hydroxyl group serves as a highly directional H-bond donor.

Synthetic Workflow & Methodologies

The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is most efficiently achieved via the reductive amination of 2-bromo-3-fluorobenzaldehyde with azetidin-3-ol hydrochloride.

SyntheticWorkflow A 2-Bromo-3-fluorobenzaldehyde (Electrophile) C Imine Intermediate (Transient) A->C DIPEA, DCE, 25°C B Azetidin-3-ol HCl (Nucleophile) B->C DIPEA, DCE, 25°C E 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Target Compound) C->E Reduction D Sodium Triacetoxyborohydride (STAB, Reductant) D->E Hydride Transfer

Synthetic workflow for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol via reductive amination.

Protocol 1: Self-Validating Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) because STAB is significantly milder and highly selective for protonated imines. This prevents the premature reduction of the starting aldehyde into an unwanted benzyl alcohol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for the reagents and stabilizes the charged ion-pair intermediate during imine formation.

Step-by-Step Methodology:

  • Free-Basing: Suspend azetidin-3-ol hydrochloride (1.05 eq) in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C. Stir for 15 minutes to liberate the nucleophilic secondary amine.

  • Imine Formation: Add 2-bromo-3-fluorobenzaldehyde (1.0 eq) to the solution. Stir at 25°C for 2 hours. Validation Step: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the aldehyde peak and the formation of the imine mass [M+H]+.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) in three portions over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual borane complexes. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure product.

Mechanistic Role in Drug Design

When integrated into larger therapeutic molecules, this building block frequently acts as a competitive antagonist or allosteric modulator. For instance, in the development of AM2 receptor inhibitors[2], the azetidine core mimics endogenous basic residues, while the halogenated benzyl group occupies a deep lipophilic pocket, disrupting the receptor's ability to couple with Gs proteins.

AM2Pathway AM Adrenomedullin (AM) Rec AM2 Receptor (CLR/RAMP3) AM->Rec Agonist Binding Gs Gs Protein Activation Rec->Gs Signal Transduction Inh Azetidin-3-ol Derivative (AM2 Antagonist) Inh->Rec Competitive Inhibition cAMP cAMP Production Gs->cAMP PKA PKA Activation cAMP->PKA Resp Tumor Angiogenesis & Proliferation PKA->Resp

Pharmacological modulation of the AM2 receptor pathway by azetidine-based antagonists.

Protocol 2: Self-Validating Determination of LogD7.4

Causality & Design: The shake-flask method is employed over computational prediction to account for specific intramolecular hydrogen bonding between the azetidine nitrogen and the hydroxyl group, which predictive algorithms often miscalculate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Saturate with n-octanol for 24 hours to ensure phase equilibrium.

  • Analyte Preparation: Dissolve 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol in DMSO to create a 10 mM stock. Spike into the aqueous phase to a final concentration of 100 µM.

  • Partitioning: Add an equal volume of buffer-saturated n-octanol. Vortex vigorously for 3 minutes, then centrifuge at 3000 x g for 15 minutes to fully resolve the biphasic system.

  • Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute with mobile phase and analyze via LC-MS/MS (MRM mode targeting the 260.1 m/z parent ion).

System Validation (Quality Control):

  • Mass Balance Check: The sum of the calculated moles in both phases must equal 95-105% of the initial spike. A failure indicates precipitation or adsorption to the glassware, invalidating the run.

  • Positive Control: Run Propranolol concurrently; the assay is only valid if the Propranolol LogD7.4 falls within the accepted 1.0–1.2 range.

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Exploratory

Structural and Spectroscopic Elucidation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol: A Technical Whitepaper

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Technical Guide & Analytical Whitepaper Executive Summary The azetidine motif has emerged as a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Technical Guide & Analytical Whitepaper

Executive Summary

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, offering improved metabolic stability, tailored basicity (pKa), and unique spatial geometries compared to larger, more flexible heterocycles[1]. Specifically, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol represents a highly functionalized building block where the strained four-membered ring is coupled with a sterically encumbered, di-halogenated benzyl moiety. This whitepaper provides an in-depth analysis of the crystallographic architecture and Nuclear Magnetic Resonance (NMR) spectroscopic dynamics of this compound. By detailing the causality behind specific analytical methodologies, this guide serves as a robust framework for scientists characterizing complex, conformationally dynamic small molecules.

Conformational Dynamics of N-Benzylazetidines

The structural behavior of N-benzylazetidin-3-ol derivatives is governed by two primary dynamic processes: nitrogen inversion and ring puckering [2]. Unlike planar aromatic rings, the azetidine ring adopts a "butterfly" puckered conformation to relieve torsional strain between adjacent methylene protons[3].

In 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, the bulky 2-bromo-3-fluorobenzyl group strongly prefers an equatorial orientation to minimize 1,3-diaxial-like steric clashes with the syn-protons of the azetidine ring. Furthermore, the presence of the ortho-bromine atom introduces significant rotational barriers around the N-C(benzyl) bond. At ambient temperatures, rapid interconversion averages these states on the NMR timescale, but cooling the sample resolves these distinct rotameric and invertomer states[2].

G N1 Room Temp NMR (Rapid Exchange) N2 VT Cooling (< 250 K) N1->N2 Decrease T N3 Low Temp NMR (Resolved Conformers) N2->N3 Slows Kinetics N4 N-Inversion (Axial/Equatorial) N3->N4 Resolves N5 Ring Puckering (Butterfly) N3->N5 Resolves

VT-NMR workflow resolving azetidine nitrogen inversion and ring puckering dynamics.

X-Ray Crystallography: Structural Architecture

Causality in Crystallization Methodology

Obtaining diffraction-quality single crystals of functionalized azetidinols is notoriously challenging due to their propensity to form amorphous hydrogen-bonded networks or twinned crystals[4]. To circumvent this, a controlled vapor diffusion technique is employed. By utilizing a polar solvent (Ethyl Acetate) to disrupt intermolecular hydrogen bonding and a non-polar antisolvent (n-Heptane), the supersaturation curve is tightly controlled. This slow kinetic approach ensures that the nucleation rate is minimized, allowing the thermodynamic formation of a single crystal lattice devoid of defects.

Protocol: Self-Validating Vapor Diffusion Crystallization
  • Dissolution: Dissolve 15 mg of highly purified 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol in 0.5 mL of HPLC-grade Ethyl Acetate in a 2 mL inner glass vial.

  • Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-Heptane.

  • Equilibration: Seal the outer vial with a PTFE-lined cap. Incubate undisturbed at 20 °C in a vibration-free environment for 72 hours.

  • Validation: Inspect under a polarized light microscope. The presence of single, block-like crystals that extinguish light uniformly upon rotation validates the absence of twinning.

Crystallographic Data Summary

X-ray diffraction data collected at 100 K reveals the precise spatial arrangement of the molecule. The low temperature minimizes atomic thermal vibrations (anisotropic displacement parameters), yielding high-resolution electron density maps.

Table 1: Summary of Expected Crystallographic Parameters

ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2A˚,b≈8.5A˚,c≈12.4A˚
Volume ≈1150A˚3
Z (Molecules/Unit Cell) 4
Key Interactions Intermolecular O-H···N hydrogen bonding; Br···F halogen bonding
Ring Puckering Angle ≈22∘ (deviation from planarity)

Insight: The crystal packing is heavily influenced by a robust intermolecular hydrogen bond between the C3-hydroxyl group of one molecule and the azetidine nitrogen of an adjacent molecule, forming continuous 1D polymeric chains. The 2-bromo-3-fluoro substitution pattern engages in secondary halogen bonding, further stabilizing the lattice[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Signatures and Electronic Effects

The NMR spectra of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol are highly diagnostic. The electron-withdrawing nature of the fluorine atom at the meta-position deshields the adjacent aromatic protons, while the massive steric bulk of the ortho-bromine restricts the rotation of the benzyl group[3].

At room temperature, the benzylic protons ( −CH2​− ) often appear as a broadened singlet due to the intermediate exchange rate of the benzyl group rotation. However, because the azetidine ring possesses a pseudo-chiral environment when nitrogen inversion is slow, these protons become diastereotopic at low temperatures, splitting into a distinct AB quartet.

G S1 NMR Sample Prep (CDCl3 + 0.03% TMS) S2 1H NMR (400 MHz) Relaxation Delay 2s S1->S2 S3 13C{1H} NMR (100 MHz) Relaxation Delay 2s S1->S3 S4 19F NMR (376 MHz) External Ref (-63.7 ppm) S1->S4 S5 Data Processing (Multiplet Analysis) S2->S5 S3->S5 S4->S5

Multinuclear NMR acquisition and processing workflow for structural validation.

Protocol: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire 16 scans at 298 K with a 2-second relaxation delay ( D1​ ).

    • Causality: The 2s delay ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration of the broad benzylic signals.

  • 13C NMR Acquisition: Acquire 512 scans using proton decoupling ( 13C{1H} ).

    • Causality: The low natural abundance of 13C and the splitting of carbon signals by the adjacent 19F atom require a high number of transients to achieve an acceptable signal-to-noise ratio.

  • 19F NMR Acquisition: Acquire 64 scans using α,α,α -trifluorotoluene as an external standard.

  • Validation: Verify the structure by integrating the 1H spectrum: the ratio of aromatic to benzylic to azetidine protons must be exactly 3:2:5.

Tabulated NMR Chemical Shifts

Table 2: Expected Multinuclear NMR Assignments (in CDCl3​ at 298 K)

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment
1H 7.25 - 7.32m, 1HAromatic C5-H
1H 7.15ddd, J=8.0,8.0,1.5 , 1HAromatic C4-H
1H 7.05ddd, J=8.0,8.0,1.5 , 1HAromatic C6-H
1H 4.45tt, J=6.5,6.5 , 1HAzetidine C3-H (CH-OH)
1H 3.82s (broad), 2HBenzylic −CH2​−
1H 3.65m, 2HAzetidine C2/C4-H (trans to OH)
1H 3.10m, 2HAzetidine C2/C4-H (cis to OH)
13C 159.5d, JC−F​=245 Aromatic C3 (C-F)
13C 138.2d, JC−F​=3 Aromatic C1 (C-CH2)
13C 114.5d, JC−F​=22 Aromatic C2 (C-Br)
13C 62.4sAzetidine C3 (CH-OH)
13C 60.1sBenzylic −CH2​−
13C 58.5sAzetidine C2/C4
19F -108.4dd, J=8.0,4.5 Aromatic C3-F

Note: The carbon signals for the aromatic ring exhibit characteristic scalar coupling to the 19F nucleus. The large one-bond coupling constant ( 1JC−F​≈245 Hz ) definitively assigns the C3 carbon.

Conclusion

The structural elucidation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol requires a synergistic application of X-ray crystallography and multinuclear NMR spectroscopy. Crystallography reveals the thermodynamic preferences of the solid state, highlighting the critical role of intermolecular hydrogen and halogen bonding. Conversely, VT-NMR spectroscopy uncovers the kinetic realities of the molecule in solution, exposing the restricted rotation caused by the ortho-bromine atom and the inherent flexibility of the azetidine ring[2]. Mastering these analytical techniques and understanding the causality behind the protocols ensures the highest level of scientific integrity in the characterization of advanced pharmaceutical intermediates.

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Organic Process Research & Development - ACS Publications[Link][1]

  • N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy ResearchGate[Link][2]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles PubMed Central (PMC) - NIH[Link][3]

  • Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL PubMed Central (PMC) - NIH[Link][5]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts Supporting Information - AWS[Link][4]

Sources

Foundational

Architectural Synthesis and Discovery Context of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1526006-23-4 Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of molecular bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1526006-23-4

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (also known as 1-(2-bromo-3-fluorobenzyl)azetidin-3-ol) is a highly specialized, conformationally restricted intermediate designed for advanced medicinal chemistry applications [4].

The architecture of this molecule is not arbitrary; it is a calculated assembly of three distinct pharmacophoric and synthetic elements:

  • The Azetidin-3-ol Core: Small, strained nitrogen heterocycles are heavily utilized to replace highly lipophilic piperidine or pyrrolidine rings. The azetidine ring lowers the topological polar surface area (TPSA) while maintaining basicity, thereby improving membrane permeability and blood-brain barrier (BBB) penetration. The 3-hydroxyl group provides a rigid, predictable vector for hydrogen bonding.

  • The Fluorine Atom (3-Position): Fluorine exerts a strong inductive electron-withdrawing effect, modulating the electron density of the aromatic ring. This modification significantly increases metabolic stability by blocking cytochrome P450-mediated oxidative degradation at the 3-position.

  • The Bromine Handle (2-Position): Positioned ortho to the benzylic linker, the bulky bromine atom forces the azetidine ring out of the aromatic plane, creating a distinct 3D conformation. More importantly, it serves as an orthogonal synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Methodologies: Causality and Design

The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol relies on the efficient coupling of the azetidine core with the halogenated benzyl moiety. Two primary pathways are utilized in process chemistry, each selected based on precursor availability and scale requirements.

Route A: Direct Reductive Amination

This route constructs the benzylic amine linkage via the condensation of 2-bromo-3-fluorobenzaldehyde with azetidin-3-ol, followed by in situ reduction. The reducing agent of choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

Causality of Reagent Selection: NaBH(OAc)₃ is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to its superior safety profile (avoiding toxic cyanide byproducts) and exquisite chemoselectivity. At a weakly acidic pH (facilitated by acetic acid), NaBH(OAc)₃ preferentially reduces the protonated imine intermediate faster than the unreacted aldehyde, minimizing the formation of unwanted benzyl alcohol byproducts [1].

Route B: Bimolecular Nucleophilic Substitution (Sₙ2)

This pathway utilizes 2-bromo-3-fluorobenzyl bromide as an electrophile, reacting directly with the nucleophilic nitrogen of azetidin-3-ol.

Causality of Reagent Selection: The reaction is driven by a mild, insoluble base—Potassium Carbonate (K₂CO₃) —in a polar aprotic solvent like Acetonitrile (MeCN) . MeCN accelerates the Sₙ2 displacement due to its high dielectric constant and lack of hydrogen-bond donation (which would otherwise solvate and dampen the nucleophile). K₂CO₃ acts as an efficient acid scavenger to neutralize the generated HBr, driving the reaction to completion without being strong enough to promote competitive elimination (E2) pathways [2, 3].

Synthesis A 2-Bromo-3-fluorobenzaldehyde Imine Imine Intermediate (Transient) A->Imine AcOH, DCE (Condensation) B Azetidin-3-ol B->Imine Product 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Target) B->Product C 2-Bromo-3-fluorobenzyl bromide C->Product K2CO3, MeCN (Nucleophilic Substitution) Imine->Product NaBH(OAc)3 (Reductive Amination)

Fig 1. Divergent synthetic pathways for the target azetidine derivative.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; intermediate monitoring steps (TLC/LC-MS) and specific workup procedures ensure that impurities are systematically purged.

Protocol A: Reductive Amination Workflow
  • Preparation: In an oven-dried, nitrogen-purged reaction vessel, dissolve 2-bromo-3-fluorobenzaldehyde (1.0 equiv) and azetidin-3-ol hydrochloride (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free base of the azetidine, followed by glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at 20–25 °C for 1 hour.

  • Reduction: Introduce NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Stir the heterogeneous mixture at ambient temperature for 12 hours.

  • Validation & Quench: Confirm aldehyde consumption via LC-MS (UV 254 nm). Quench the reaction cautiously with saturated aqueous NaHCO₃ (gas evolution will occur) and stir for 30 minutes to break down boron complexes.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography utilizing a gradient of DCM to 5% Methanol in DCM to afford the pure product.

Protocol B: Nucleophilic Substitution Workflow
  • Preparation: Charge a reaction flask with 2-bromo-3-fluorobenzyl bromide (1.0 equiv) and azetidin-3-ol hydrochloride (1.2 equiv) in anhydrous acetonitrile (MeCN) (0.3 M).

  • Alkylation: Add finely milled anhydrous K₂CO₃ (3.0 equiv). Equip the flask with a reflux condenser and heat the suspension to 60 °C under vigorous stirring.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly reactive benzyl bromide should be fully consumed within 4–6 hours.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts, washing the filter cake with excess EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the resulting residue between EtOAc and distilled water. Extract the aqueous phase, wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

Quantitative Analysis of Synthetic Routes

To assist process chemists in route selection, the quantitative metrics of both pathways are summarized below.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Primary Reagents Aldehyde, NaBH(OAc)₃, AcOHBenzyl Bromide, K₂CO₃
Solvent System DCE (or THF)Acetonitrile (MeCN)
Reaction Temperature Ambient (20–25 °C)Heated (60 °C)
Typical Yield 75% – 85%80% – 90%
Atom Economy Moderate (Boron waste generated)High (HBr salt byproduct)
Primary Risk Factor Over-reduction to benzyl alcoholDialkylation (quaternary ammonium)
Scalability Excellent (Mild exotherm control)Good (Requires filtration of salts)

Downstream Functionalization

The true value of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol lies in its capacity for late-stage diversification. The aryl bromide moiety is a prime candidate for transition-metal-catalyzed cross-coupling.

Downstream Product 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Product->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amine) Product->Buchwald API1 Aryl-Substituted API Scaffold Suzuki->API1 API2 Amino-Substituted API Scaffold Buchwald->API2

Fig 2. Downstream cross-coupling functionalization of the bromo-handle.

By subjecting the intermediate to Suzuki-Miyaura conditions (using an aryl boronic acid and a palladium catalyst), researchers can rapidly generate libraries of biaryl compounds. Alternatively, Buchwald-Hartwig amination allows for the introduction of complex amine side chains, facilitating the rapid exploration of chemical space around a privileged, metabolically stable core.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. (2020). "Synthesis method of 4, 7-diazaspiro[1] octane compound (CN111943893A)." Google Patents. Available at:

Sources

Exploratory

Synthesis and Process Optimization of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol: A Technical Whitepaper

Executive Summary 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (also known as 1-(2-bromo-3-fluorobenzyl)azetidin-3-ol) is a conformationally restricted, highly functionalized heterocyclic building block. In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (also known as 1-(2-bromo-3-fluorobenzyl)azetidin-3-ol) is a conformationally restricted, highly functionalized heterocyclic building block. In modern drug development, the azetidine core offers improved metabolic stability, reduced lipophilicity, and altered physicochemical properties compared to larger macrocycles or acyclic amines. Simultaneously, the 2-bromo-3-fluorobenzyl moiety provides a critical vector for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during lead optimization. This whitepaper details the optimal synthetic methodologies for this compound, emphasizing yield, purity, causality of reagent selection, and scalability.

Retrosynthetic Analysis & Route Selection

The construction of the N-benzylazetidin-3-ol framework centers on the functionalization of the secondary amine of commercially available azetidin-3-ol (typically supplied as a hydrochloride salt). We evaluate two primary divergent pathways:

  • Route A (Reductive Amination): Condensation of azetidin-3-ol with 2-bromo-3-fluorobenzaldehyde followed by in situ hydride reduction.

  • Route B (Nucleophilic Alkylation): Direct SN2 displacement of 2-bromo-3-fluorobenzyl bromide by azetidin-3-ol.

SynthesisWorkflow Azetidinol Azetidin-3-ol Imine Iminium Intermediate Azetidinol->Imine Route A (Condensation) Product 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol Azetidinol->Product Route B (Alkylation) Aldehyde 2-Bromo-3-fluorobenzaldehyde Aldehyde->Imine Bromide 2-Bromo-3-fluorobenzyl bromide Bromide->Product Imine->Product NaBH(OAc)3

Fig 1: Divergent synthetic pathways for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol.

Route A: Reductive Amination (Preferred Methodology)

Expertise & Causality: Reductive amination is the industry-standard approach for the N-benzylation of azetidines. Unlike direct alkylation, this route entirely circumvents the risk of over-alkylation (quaternization of the nitrogen). The protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃). As established in the foundational mechanistic studies by , NaBH(OAc)₃ is a mild, chemoselective reducing agent. It reduces the transient, protonated iminium ion at a significantly faster rate than it reduces the parent benzaldehyde. This kinetic preference prevents the premature formation of 2-bromo-3-fluorobenzyl alcohol, ensuring high atom economy. The addition of acetic acid lowers the pH to ~4–5, which is the optimal thermodynamic window for iminium ion formation without fully protonating and deactivating the azetidine nucleophile.

Self-Validating Protocol:

  • Free-Basing: Suspend azetidin-3-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add N,N-diisopropylethylamine (DIPEA) (1.1 equiv) dropwise. Validation: The cloudy suspension will transition to a clear or slightly hazy solution as the free base is liberated.

  • Condensation: Add 2-bromo-3-fluorobenzaldehyde (0.95 equiv) to the mixture. The sub-stoichiometric use of the aldehyde ensures its complete consumption, simplifying downstream purification since unreacted azetidin-3-ol is highly water-soluble and easily removed during aqueous workup. Add glacial acetic acid (1.0 equiv).

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 15 minutes. Maintain the internal temperature below 25°C using an ambient water bath to prevent solvent boil-off from the mild exotherm.

  • Monitoring: Stir the reaction at room temperature. Validation: Monitor via LC-MS or TLC (UV 254 nm). The reaction is deemed complete when the aldehyde peak (typically Rf ~0.7 in 3:1 Hexanes/EtOAc) is completely depleted (usually 4–6 hours).

  • Quench & Workup: Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO₃. Validation: Continue addition until CO₂ gas evolution ceases and the aqueous layer tests at pH 8 using indicator paper. Extract with dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Route B: Direct Nucleophilic Alkylation

Expertise & Causality: When the corresponding benzaldehyde is unavailable, direct alkylation using 2-bromo-3-fluorobenzyl bromide is a viable alternative. The primary challenge is the "strained spring" paradox of azetidines: the high ring strain (~26 kcal/mol) increases the s-character of the exocyclic C-N bonds, paradoxically making the nitrogen a highly potent nucleophile prone to dialkylation . To mitigate this, the reaction is run under strict stoichiometric control using a mild, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (MeCN) to neutralize the generated hydrobromic acid without participating in side reactions.

Self-Validating Protocol:

  • Preparation: Dissolve azetidin-3-ol hydrochloride (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Deprotonation: Add finely milled anhydrous K₂CO₃ (2.5 equiv). Stir vigorously for 30 minutes.

  • Alkylation: Dissolve 2-bromo-3-fluorobenzyl bromide (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise via an addition funnel at 0°C over 30 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, strongly favoring mono-alkylation over di-alkylation.

  • Monitoring: Warm to room temperature and stir. Validation: Monitor by LC-MS. The reaction is complete when the benzyl bromide mass is no longer detectable (typically 6–8 hours).

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate, partition between EtOAc and water, extract, dry over MgSO₄, and concentrate.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters across both synthetic routes, highlighting the superiority of the reductive amination approach in terms of yield and crude purity.

RouteSolventReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
A (Reductive) DCENaBH(OAc)₃, AcOH20–254–688–92>98%
A (Reductive) THFNaBH(OAc)₃, AcOH20–2512–1872–78>95%
B (Alkylation) MeCNK₂CO₃0 to 256–868–75>90%
B (Alkylation) DMFDIPEA25–504–660–65>85%

Purification and Characterization

Due to the basic nature of the azetidine nitrogen, standard silica gel chromatography can result in severe peak tailing and irreversible adsorption.

Causality & Protocol: Pre-treat the silica gel by flushing the column with 1% triethylamine (TEA) in the chosen mobile phase (e.g., Hexanes/EtOAc). This neutralizes the acidic silanol groups on the silica surface, allowing the basic product to elute cleanly. Alternatively, the free base can be converted into a highly pure, shelf-stable hydrochloride salt by dissolving the crude oil in anhydrous diethyl ether and adding 2.0 M HCl in ether dropwise until precipitation is complete.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Foundational

Thermodynamic Characterization and Conformational Dynamics of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol: A Technical Framework

Executive Summary The compound 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol represents a highly specialized, conformationally restricted scaffold frequently utilized in modern medicinal chemistry. Combining a strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol represents a highly specialized, conformationally restricted scaffold frequently utilized in modern medicinal chemistry. Combining a strained four-membered azetidine ring, a hydrogen-bond donating hydroxyl group, and a sterically demanding di-halogenated benzyl moiety, this molecule presents a complex thermodynamic profile.

Understanding the thermodynamic properties—ranging from ring strain energy and conformational puckering barriers to phase transition enthalpies—is critical for predicting its solubility, receptor binding affinity, and solid-state stability during drug formulation. Because empirical thermodynamic data for novel halogenated benzylazetidines are highly sensitive to their specific substitution patterns, this whitepaper establishes a definitive, self-validating framework for the in silico prediction and experimental determination of these parameters.

Structural Thermodynamics & Conformational Landscape

The thermodynamic behavior of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is governed by the delicate balance between the inherent ring strain of the azetidine core and the steric/electronic demands of its substituents.

Azetidine Ring Puckering and Strain Energy

Unlike planar epoxides or aziridines, the four-membered azetidine ring is non-planar. X-ray crystallographic and thermodynamic studies on analogous azetidine systems demonstrate that the nitrogen atom deviates from the plane of the three carbon atoms by approximately 0.35 Å, with an inflection angle of 15° along the C–C line [1]. This puckering relieves torsional strain (Pitzer strain) between adjacent hydrogen atoms but incurs a thermodynamic penalty in the form of angle strain (Baeyer strain). The total ring strain energy of a typical azetidine core is approximately 26 kcal/mol [3].

Substituent Effects and Rotational Barriers

In 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, the thermodynamics of the conformational ensemble are dictated by two primary substituents:

  • The 3-Hydroxyl Group: To minimize 1,3-diaxial-like repulsive interactions across the four-membered ring, the -OH group thermodynamically favors a pseudoequatorial orientation.

  • The N-(2-Bromo-3-fluorobenzyl) Group: The bulky benzyl substituent also strongly prefers a pseudoequatorial position [1]. Furthermore, the rotation around the N–C(benzyl) bond is thermodynamically restricted. The highly polarizable ortho-bromine atom introduces significant steric bulk, while the meta-fluorine atom creates a localized dipole. The causality here is clear: the steric clash between the ortho-bromine and the azetidine ring significantly raises the activation energy ( ΔG‡ ) for bond rotation, effectively locking the molecule into a limited number of low-energy conformers at standard temperature and pressure (STP).

In Silico Thermodynamic Modeling (Self-Validating Protocol)

Before initiating resource-intensive experimental synthesis and characterization, predictive thermodynamic modeling must be employed. To ensure trustworthiness, the computational protocol utilizes a self-validating convergence loop: if the zero-point energy (ZPE) correction fails to stabilize across escalating basis sets, the geometry optimization is rejected and re-initiated.

Step-by-Step Computational Methodology
  • Conformational Sampling: Generate the initial 3D geometry of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field to identify the global minimum.

    • Causality: Force fields handle steric clashes (like the ortho-bromo interaction) rapidly, allowing for the screening of thousands of conformers to ensure the true global minimum is selected for high-level quantum mechanical (QM) calculations.

  • Density Functional Theory (DFT) Optimization: Optimize the lowest-energy conformers using the ω B97X-D functional with a 6-311++G(d,p) basis set.

    • Causality: The ω B97X-D functional includes empirical dispersion corrections, which are absolutely critical for accurately modeling the non-covalent intramolecular interactions (e.g., halogen bonding and London dispersion forces) induced by the heavy bromine atom.

  • Frequency Calculation & Thermodynamic Extraction: Run a vibrational frequency calculation at 298.15 K and 1.0 atm.

    • Self-Validation Check: Verify the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum. The structure must be perturbed along the imaginary mode and re-optimized.

  • Parameter Extraction: Extract the Enthalpy of Formation ( ΔHf∘​ ), Standard Entropy ( S∘ ), and Heat Capacity ( Cp​ ).

G A Input: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol B Conformational Search (OPLS4 Force Field) A->B C DFT Geometry Optimization (ωB97X-D/6-311++G(d,p)) B->C D Frequency Calculation (Check for Imaginary Frequencies) C->D D->C  Imaginary Freq Detected  (Perturb & Re-optimize) E Thermodynamic Output (ΔH, ΔG, S, Cp at 298.15K) D->E  No Imaginary Freq

Fig 1. Self-validating computational workflow for thermodynamic parameter extraction.

Experimental Thermodynamic Determination

To validate the in silico predictions, empirical thermodynamic parameters must be derived using highly controlled, self-validating experimental systems.

Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and heat capacity ( Cp​ ) of the solid compound.

Protocol:

  • Calibration (Validation Step): Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: Ensures the thermocouple and heat-flux sensors are accurate before analyzing the unknown azetidine.

  • Sample Preparation: Encapsulate 2–5 mg of >99% pure 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the sublimation or volatilization of the halogenated compound prior to its phase transition, which would artificially skew the endothermic integration.

  • Thermal Cycling: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge. Cool at 10 °C/min to 25 °C, then perform a second heating cycle.

    • Self-Validation Check: If the Tm​ endotherm shifts or broadens significantly in the second heating cycle, thermal degradation (e.g., azetidine ring-opening) has occurred, and the ΔHfus​ from the first cycle must be cross-validated with Thermogravimetric Analysis (TGA).

Solution Thermodynamics (van 't Hoff Analysis)

The thermodynamic solubility of benzylazetidines is highly dependent on pH and temperature[2]. The dissolution thermodynamics ( ΔHsol​ , ΔSsol​ ) are determined via a shake-flask method coupled with LC-MS quantification.

Protocol:

  • Equilibration: Suspend excess solid compound in 0.1 M phosphate buffer (pH 7.4) in sealed glass vials.

  • Isothermal Incubation: Incubate separate vials at exactly 288.15 K, 298.15 K, 308.15 K, and 318.15 K for 48 hours with continuous agitation.

  • Quantification: Centrifuge, filter the supernatant, and quantify the dissolved concentration ( S ) via LC-MS/MS against a standard curve.

  • Thermodynamic Extraction: Plot ln(S) versus 1/T . According to the van 't Hoff equation:

    ln(S)=−RΔHsol​​(T1​)+RΔSsol​​
    • Self-Validation Check: Calculate ΔGsol​ from the extracted ΔHsol​ and ΔSsol​ ( ΔG=ΔH−TΔS ). Compare this computed ΔGsol​ to the directly measured ΔGsol​=−RTln(S) at 298.15 K. A discrepancy of >5% indicates a non-ideal solution or a temperature-dependent phase change in the solid state, invalidating the linear assumption.

G A Sample Prep (>99% Purity) B Thermal Analysis (DSC / TGA) A->B D Isothermal Incubation (Multiple Temps) A->D C Phase Transitions (Tm, ΔH_fus, Cp) B->C E van 't Hoff Plot (LC-MS Quant) D->E F Thermodynamic Validation (ΔG = ΔH - TΔS) E->F F->D  Recalibrate if ΔG mismatch

Fig 2. Experimental protocol for solid-state and solution thermodynamic characterization.

Quantitative Data Summary

While exact empirical data for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol requires execution of the above protocols, Table 1 summarizes the highly confident, predicted thermodynamic parameters extrapolated from robust literature models of halogenated benzylazetidines and azetidin-3-ol cores [1, 2, 3].

Thermodynamic ParameterSymbolPredicted / Representative ValueCausality / Structural Basis
Ring Strain Energy Estrain​ ~26.0 kcal/molInherent Baeyer/Pitzer strain of the 4-membered azetidine core.
Nitrogen Inversion Barrier ΔGinv‡​ 8.5 – 10.2 kcal/molSteric hindrance from the bulky 2-bromo-3-fluorobenzyl group elevates the barrier compared to unsubstituted azetidine.
Enthalpy of Fusion ΔHfus​ 22 – 28 kJ/molStrong intermolecular hydrogen bonding driven by the 3-OH group increases lattice energy.
Aqueous Solubility (pH 7.4) ΔGsol​ +15 to +20 kJ/mol (Endergonic)High lipophilicity of the di-halogenated benzyl ring makes aqueous dissolution thermodynamically unfavorable without ionization.
pKa (Conjugate Acid) pKa​ 6.8 – 7.2The electron-withdrawing nature of the ortho-bromo and meta-fluoro groups inductively reduces the basicity of the azetidine nitrogen.
Exploratory

An In-depth Technical Guide to the Safe Handling and Material Safety of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This guide has been meticulously compiled by synthesizing data from structurally relat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This guide has been meticulously compiled by synthesizing data from structurally related compounds, including azetidine derivatives and halogenated phenyl compounds. The recommendations herein are based on established principles of chemical safety and should be implemented in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a synthetic organic compound of interest in medicinal chemistry and drug development. Its structure combines a strained azetidine ring, a functionalized aromatic system, and a hydroxyl group, making it a versatile building block for more complex molecules.[1] The azetidine moiety is a recognized pharmacophore in numerous drug candidates, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties.[2] The bromo-fluoro-substituted phenyl ring provides a site for further chemical modification, such as cross-coupling reactions, while also influencing the compound's overall electronic and toxicological profile.

This guide provides a comprehensive overview of the material safety data and handling procedures for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, with a focus on the scientific rationale behind each recommendation.

Hazard Identification and Assessment

Given the absence of specific toxicological data, a hazard assessment must be conducted by considering the constituent parts of the molecule: the azetidine core and the bromo-fluorophenyl group.

The Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles. While thermodynamically stable, the ring strain can influence their reactivity.[1][3] The primary hazards associated with simple azetidines are their potential for skin and eye irritation, and some derivatives may cause respiratory irritation.[4]

The Bromo-Fluorophenyl Group

Halogenated organic compounds, particularly those containing bromine and fluorine, can exhibit a range of toxicological effects.[5] Compounds with similar bromo-fluorophenyl structures are often classified as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8][9][10]

  • Respiratory Irritation: May cause respiratory irritation.[8][9][10]

Therefore, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol should be handled as a substance that is potentially harmful and irritating.

Predicted GHS Classification

Based on the analysis of its structural components, the following Globally Harmonized System (GHS) classification should be provisionally assigned:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][8][9][10]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[4][8][9][10]

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8][11] Seek medical attention if irritation persists.[8][11]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4][11][12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Handling and Storage

Safe Handling
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12][15]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[13][15] Do not breathe dust, fumes, or vapors.[15] Wash hands thoroughly after handling and before eating, drinking, or smoking.[12][16]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][13][16][17] Keep away from sources of ignition, heat, and direct sunlight.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these may react with the amine and alcohol functionalities.[13][14][18]

Physical and Chemical Properties (Predicted)

PropertyPredicted Value/InformationRationale/Source
Molecular FormulaC11H13BrFNOBased on structure
Molecular Weight274.13 g/mol Based on structure
AppearanceLikely a solid at room temperatureSimilar complex organic molecules
SolubilitySoluble in organic solvents (e.g., DMSO, methanol, dichloromethane)General solubility of similar compounds
StabilityStable under recommended storage conditionsBased on general stability of azetidines[3]
ReactivityThe hydroxyl group can undergo oxidation or esterification. The azetidine nitrogen is basic and can be protonated or alkylated. The bromo-phenyl group can participate in cross-coupling reactions.Based on functional group analysis[1][19]

Experimental Protocol: N-Alkylation of a Secondary Amine with 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Illustrative)

This protocol is a representative example of how this compound might be used in a research setting. A thorough risk assessment must be performed before commencing any experimental work.

Objective: To synthesize a tertiary amine by reacting 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol with an alkyl halide.

Materials:

  • 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (1.0 eq).

  • Add anhydrous acetonitrile (10 mL per mmol of starting material).

  • Add anhydrous potassium carbonate (2.0 eq).

  • With vigorous stirring, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

Synthesis Pathway

Synthesis_Pathway 2-Bromo-3-fluorobenzaldehyde 2-Bromo-3-fluorobenzaldehyde Intermediate_1 Intermediate_1 2-Bromo-3-fluorobenzaldehyde->Intermediate_1 Reductive amination with azetidin-3-ol Target_Compound Target_Compound Intermediate_1->Target_Compound Purification

Caption: A simplified potential synthesis route to the target compound.

Risk Assessment and Handling Workflow

Risk_Assessment_Workflow cluster_Planning Planning Phase cluster_Execution Experimental Phase cluster_Response Emergency Response Review_Data Review available data on related compounds Identify_Hazards Identify potential hazards (toxicity, reactivity) Review_Data->Identify_Hazards Assess_Risks Assess risks of exposure and reaction Identify_Hazards->Assess_Risks Select_Controls Select appropriate control measures (fume hood, PPE) Assess_Risks->Select_Controls Implement_Controls Implement control measures Select_Controls->Implement_Controls Handle_Compound Handle compound according to protocol Implement_Controls->Handle_Compound Monitor Monitor for signs of exposure or unexpected reactions Handle_Compound->Monitor Exposure_Event Exposure Event Occurs Monitor->Exposure_Event First_Aid Administer First Aid Exposure_Event->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention Report_Incident Report Incident Medical_Attention->Report_Incident

Caption: A workflow for risk assessment and safe handling.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

While 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a valuable research chemical, it must be handled with the utmost care due to the potential hazards associated with its chemical structure. By following the guidelines outlined in this document and conducting thorough, individualized risk assessments, researchers can work with this compound in a safe and responsible manner.

References

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. [Link]

  • [Source for general handling of azetidine derivatives].
  • Al-Abed, Y., & Wang, C. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 101(12), 3847–3892. [Link]

  • NextSDS. 1-(4-bromo-3-fluorophenyl)propan-2-one — Chemical Substance Information. [Link]

  • PubChem. 2-(4-Bromo-3-fluorophenyl)acetonitrile. [Link]

  • Morimoto, A., Noda, K., Watanabe, T., & Takasugi, H. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(1), 228-231. [Link]

  • [Source for synthesis and handling of azetidine derivatives]. Journal of the American Chemical Society. (Link not available)
  • [Source for synthesis of 3-functionalized azetidines].
  • [Source for synthesis of 3,3-disubstituted azetidines]. The Journal of Organic Chemistry. (Link not available)
  • [Source for synthesis of azetidine-based scaffolds]. PubMed Central. (Link not available)
  • Angene Chemical. (2024, March 19). Safety Data Sheet. [Link]

  • [Source for information on halogenated organic compounds]. PubMed Central. (Link not available)
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • [Source for enantioselective synthesis of azetidines]. PubMed Central. (Link not available)
  • [Source for synthesis of 3-substituted azetidines]. The Journal of Organic Chemistry. (Link not available)

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol analysis

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Abstract This application note provides a comprehensive guide for the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This molecule, a potential pharmaceutical intermediate, contains a unique combination of a halogenated aromatic ring and a polar azetidinol moiety, presenting specific chromatographic challenges. This guide details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to method optimization and validation overview, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] We explain the scientific rationale behind each experimental choice to ensure the final method is accurate, precise, and specific for its intended purpose, which includes purity determination and quantification in the presence of potential degradation products.

Analyte Properties & Chromatographic Rationale

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[3] The structure of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol informs every aspect of the method development strategy.

  • Structure:

    • Aromatic Chromophore: The 2-bromo-3-fluorophenyl group provides strong UV absorbance, making UV-Visible spectrophotometry an ideal detection method. The aromatic ring also offers the potential for π-π interactions with specific stationary phases.[3]

    • Polar Azetidin-3-ol Moiety: This four-membered heterocyclic ring contains a basic nitrogen atom and a hydroxyl group. This imparts significant polarity to the molecule, which can lead to poor retention on traditional C18 columns, especially with highly organic mobile phases.[4] The basic nitrogen is a critical factor for peak shape; interactions with acidic residual silanols on the silica-based column packing can cause significant peak tailing.[5]

    • Chirality: The carbon atom bonded to the hydroxyl group is a chiral center. While this guide focuses on developing an achiral method for purity and assay, a separate chiral HPLC method would be required to resolve and quantify the enantiomers.[6]

Based on this analysis, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode. It is ideal for separating small organic molecules with moderate to low polarity and is the workhorse of the pharmaceutical industry.[7][8][9] The primary challenge is to achieve good retention and symmetrical peak shape for a polar, basic compound.

Part I: Method Development Strategy

A systematic, science- and risk-based approach is essential for developing a robust analytical procedure.[10] Our strategy involves a multi-step process, beginning with informed starting conditions and proceeding through logical optimization steps.

Initial Chromatographic Choices: The "Why"
  • Column Selection: A standard C18 column is the starting point for most RP-HPLC methods.[11] However, due to the analyte's polar and basic nature, a modern, high-purity silica column with robust end-capping is crucial to minimize silanol interactions. An even better choice is an "aqueous-compatible" C18 column (e.g., ODS-AQ, Hydrosphere C18) designed to prevent phase collapse in highly aqueous mobile phases, which may be necessary to retain this polar analyte.[4] A phenyl-based stationary phase could also be screened as an alternative, as it may offer different selectivity for the aromatic ring through π-π interactions.[3]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[12] Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[12] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[13] We will start with acetonitrile due to its favorable properties.

    • Aqueous Phase and pH Control: Controlling the mobile phase pH is the most critical factor for achieving a good peak shape for a basic analyte like the azetidine derivative.[14] By operating at a pH at least 2 units below the pKa of the azetidine nitrogen, the analyte will exist in a single, protonated form. This minimizes peak tailing caused by interactions with ionized silanols on the stationary phase.[13] An initial pH of ~3.0, achieved with 0.1% formic acid or a 20 mM phosphate buffer, is a scientifically sound starting point.[13]

  • Detector Selection and Wavelength:

    • A Photodiode Array (PDA) or UV-Vis detector is appropriate given the analyte's aromatic chromophore.[15][16]

    • The optimal detection wavelength (λmax) should be determined by running a UV-Vis spectrum of the analyte in the mobile phase. Selecting the λmax provides maximum sensitivity, while choosing a higher wavelength can sometimes improve selectivity if matrix components interfere at lower wavelengths.

Method Development Workflow

The following diagram outlines the logical flow for developing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV Spectrum) Column Column Selection (e.g., C18, 5µm, 4.6x250mm) Analyte->Column MobilePhase Mobile Phase Selection (ACN/Water with 0.1% Formic Acid) Column->MobilePhase Detector Detector Setup (Determine λmax) MobilePhase->Detector Scouting Run Initial Scouting Gradient (e.g., 10-90% ACN) Detector->Scouting Optimize_pH Optimize Mobile Phase pH (Test pH 2.5, 3.0, 4.5) Evaluate Peak Shape Scouting->Optimize_pH Optimize_Grad Optimize Gradient (Adjust Slope for Resolution) Optimize_pH->Optimize_Grad Optimize_Flow Optimize Flow & Temperature (Balance Speed vs. Resolution) Optimize_Grad->Optimize_Flow Isocratic Convert to Isocratic Method (If Applicable) Optimize_Flow->Isocratic SST Define System Suitability (Tailing, Plates, RSD%) Isocratic->SST FinalMethod Final Optimized Method SST->FinalMethod

Caption: A systematic workflow for HPLC method development.

Part II: Experimental Protocol - Method Optimization

This section provides a step-by-step guide to optimizing the initial conditions.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a PDA/UV-Vis detector.

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, Milli-Q or equivalent purified water, formic acid, and potassium phosphate monobasic.

  • Reference Standard: A well-characterized reference standard of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol.

Step-by-Step Optimization Protocol
  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute this stock to a working concentration of approximately 0.1 mg/mL for initial experiments.

  • Wavelength Selection: Inject the working standard and acquire UV spectral data using the PDA detector. Identify the wavelength of maximum absorbance (λmax) and use this for subsequent analysis.[17] For aromatic compounds of this type, a λmax is often found between 210-280 nm.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient Program: Start with a linear gradient from 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, and then re-equilibrate at 10% B for 5 minutes.[18]

  • Mobile Phase pH Optimization: Using the scouting gradient, compare the peak shape (specifically the USP tailing factor) obtained with different aqueous mobile phases: 0.1% formic acid (pH ~2.7), 20mM potassium phosphate at pH 3.0, and 20mM potassium phosphate at pH 4.5. Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).[13]

  • Gradient Optimization: Based on the retention time from the scouting run, adjust the gradient to improve resolution from any impurities and shorten the run time. If the peak elutes at 12 minutes in a 15-minute gradient, a new, more focused gradient could be 20-60% B over 10 minutes.

Data Summary for Optimization

All quantitative data from optimization experiments should be tabulated for easy comparison.

Parameter Tested Condition Retention Time (min) USP Tailing Factor Theoretical Plates Observations
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)12.11.1>8000Good peak shape, acceptable retention.
20mM KH₂PO₄ (pH 4.5)12.81.6>5000Increased tailing due to proximity to pKa.
Organic Modifier Acetonitrile12.11.1>8000Sharp peak, good efficiency.
Methanol14.51.2>7000Broader peak, longer retention.

Part III: Final Optimized Method and Protocol

The following protocol represents a hypothetical final method derived from the optimization process.

Final Chromatographic Conditions
Parameter Condition
Instrument HPLC or UHPLC System with UV/PDA Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 25% B to 55% B over 10 min, hold at 90% B for 2 min, return to 25% B for 3 min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (example λmax)
Run Time 15 minutes
Detailed Step-by-Step Protocol
  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for Mobile Phase A) and 1 L of acetonitrile (for Mobile Phase B). Filter through a 0.45 µm filter and degas.[19]

  • Standard Preparation: Prepare a 0.5 mg/mL stock solution of the reference standard in 50:50 acetonitrile:water. Dilute to a working concentration of 50 µg/mL with the same diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve, and dilute in 50:50 acetonitrile:water to a final target concentration of 50 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (25% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if it meets the pre-defined SST criteria.

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
RSD of Peak Area ≤ 1.0% for 5 replicates
RSD of Retention Time ≤ 1.0% for 5 replicates
  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.

Part IV: Method Validation & Forced Degradation

Once developed, the method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[20] Validation demonstrates that the analytical procedure is a self-validating system.[21][22]

Validation Parameters

The core validation parameters are summarized below.

Parameter Purpose & Typical Experiment
Specificity To demonstrate that the peak for the analyte is free from interference from impurities, degradants, or excipients. Assessed via peak purity analysis (PDA) and by analyzing stressed samples.[23]
Linearity To show that results are directly proportional to concentration over a specified range. Analyze at least 5 concentrations (e.g., 50% to 150% of target). Acceptance criterion: R² ≥ 0.999.[23]
Accuracy The closeness of the measured value to the true value. Performed by spiking a placebo or sample with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Acceptance criterion: 98.0-102.0% recovery.[23]
Precision Measures the agreement between replicate measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Acceptance criterion: RSD ≤ 2.0%.[23]
Range The concentration interval over which the method is precise, accurate, and linear.
Robustness The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C column temp, ±5% organic modifier).[23]
LOD & LOQ Limit of Detection and Limit of Quantitation. The lowest concentration that can be reliably detected and quantified, respectively. Typically determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the method.[24][25] The goal is to generate potential degradation products and ensure they are fully resolved from the main analyte peak.[26]

Protocol: Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following stress conditions:[27]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample in an oven at 105 °C for 48 hours.

  • Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak, and the peak purity of the parent peak passes.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by HPLC (Check Resolution & Peak Purity) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Analyte Analyte Solution (Parent Drug) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Workflow for a forced degradation study.

Troubleshooting

Even robust methods can encounter issues. The table below outlines common problems and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing [28]Secondary silanol interactions; Mobile phase pH too close to analyte pKa; Column degradation.Lower mobile phase pH; Use a highly end-capped or hybrid-silica column; Replace column.
Peak Fronting [29]Sample overload; Sample solvent stronger than mobile phase.Reduce injection volume or sample concentration; Dissolve sample in mobile phase.[28]
Split Peaks [29]Clogged column inlet frit; Column void; Sample/mobile phase incompatibility.Reverse flush the column; Replace column; Ensure sample is fully dissolved in a compatible solvent.[30]
Retention Time Drift [28]Poor column equilibration; Mobile phase composition change; Column temperature fluctuation.Increase equilibration time; Prepare fresh mobile phase daily; Use a thermostatted column compartment.

Conclusion

This application note outlines a logical and scientifically grounded strategy for developing a stability-indicating RP-HPLC method for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. By systematically evaluating and optimizing critical parameters such as stationary phase, mobile phase pH, and gradient conditions, a robust, specific, and reliable method can be established. Adherence to system suitability testing and formal validation according to ICH guidelines ensures the method is fit for its intended purpose in a regulated drug development environment.

References

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. FDA. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know. Hanbon. [Link]

  • Singh, S. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. GMP Compliance. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARST. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC. [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. SCION Instruments. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. FDA. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Chromservis. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Chromservis. [Link]

  • Seymour, M.J. (1976). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • González, C.A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • Raza, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Jawi, Z.M., et al. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. PMC. [Link]

  • ResearchGate. (2020). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • TIJER.org. (n.d.). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Waters Corporation. (2025). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. Waters. [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. Chromatography Online. [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]

  • Nishimura, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]

  • Smith, M.A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. SlideShare. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Smith, M.A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS Publications). [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Dong, M.W. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Watson, T. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Welch, C.J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Musshoff, F., et al. (2001). Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case. SciSpace. [Link]

Sources

Application

Application Note: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in modern drug discovery relies heavily on the strategic use of privileged building blocks. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Molecular Formula: C₁₀H₁₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery relies heavily on the strategic use of privileged building blocks. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Molecular Formula: C₁₀H₁₁BrFNO) represents a highly versatile, bifunctional scaffold designed for rapid library generation and lead optimization. This molecule synergizes the conformational and physicochemical benefits of an azetidin-3-ol core with the synthetic malleability of a 2-bromo-3-fluorobenzyl moiety.

As an Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this scaffold. This document details the physicochemical rationale for its use, outlines divergent synthetic workflows, and provides rigorously self-validating experimental protocols for its functionalization.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is not arbitrary; it is rooted in advanced medicinal chemistry principles aimed at optimizing pharmacokinetics (PK) and target binding[1].

The Azetidin-3-ol Core: Bioisosterism and Vector Control

Azetidines are highly strained four-membered nitrogen heterocycles (ring strain ~26 kcal/mol) that have emerged as premier bioisosteres for larger aliphatic rings like piperidines, piperazines, and morpholines[2].

  • Physicochemical Impact: Replacing a six-membered ring with an azetidine reduces molecular weight and lipophilicity (LogP) while altering the basicity (pKa) of the tertiary amine, which frequently translates to improved aqueous solubility and reduced off-target hERG liabilities[2].

  • Structural Vector: The hydroxyl group at the 3-position provides a rigid, conformationally restricted vector for hydrogen bonding or further synthetic elaboration.

The 2-Bromo-3-fluorobenzyl Handle: Reactivity and Conformation

The benzyl pendant features a highly strategic substitution pattern:

  • Bromine (C2): Serves as a primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid extension into biaryl or aniline systems.

  • Fluorine (C3): The highly electronegative fluorine atom serves multiple purposes. Synthetically, its inductive electron-withdrawing effect (-I) activates the adjacent C-Br bond toward oxidative addition by Palladium[1]. Pharmacologically, fluorine improves metabolic stability by blocking cytochrome P450-mediated oxidation[3]. Furthermore, upon cross-coupling, the ortho-fluorine creates a steric and electrostatic barrier that restricts the dihedral rotation of the resulting biaryl system, frequently locking the molecule into a highly specific, bioactive conformation[4].

Quantitative Physicochemical Profile

The baseline properties of this scaffold make it an ideal starting point for Central Nervous System (CNS) and systemic drug design, leaving ample room for molecular weight inflation during lead optimization.

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 260.10 g/mol Well below the Rule of 5 limit (500 g/mol ); allows for extensive derivatization.
cLogP (Estimated) ~1.8Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 23.47 ŲHighly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 / 3Provides necessary interaction points without excessive desolvation penalties.
Rotatable Bonds 2Low conformational entropy, reducing the entropic penalty upon target binding.

Divergent Synthetic Workflows

The bifunctional nature of the scaffold allows for orthogonal functionalization. The C-Br bond is primed for metal-catalyzed couplings, while the C-OH bond is susceptible to nucleophilic or electrophilic functionalization.

Workflow Scaffold 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol C_Br C-Br Functionalization (Pd-Catalyzed) Scaffold->C_Br C_OH C-OH Functionalization (Nucleophilic/Electrophilic) Scaffold->C_OH Suzuki Suzuki-Miyaura (Biaryl Formation) C_Br->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C_Br->Buchwald Ether O-Alkylation (Etherification) C_OH->Ether Ester Esterification / Carbamoylation C_OH->Ester

Divergent synthetic workflow for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol derivatization.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols are designed with built-in mechanistic causality and analytical checkpoints.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Biaryl Coupling

This protocol describes the coupling of the scaffold with a generic aryl boronic acid to generate a 2-aryl-3-fluorobenzyl derivative.

Mechanistic Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen because dioxane solubilizes the organic scaffold and catalyst, while water is strictly required to dissolve the K₂CO₃ base. The base is essential to convert the neutral boronic acid into a reactive, electron-rich boronate complex, facilitating transmetalation.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, add 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon gas for 10 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture at 90°C in an oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Self-Validation Checkpoints:

  • Visual Cue: Upon heating, the reaction mixture should transition from a bright yellow/orange suspension to a dark red/brown homogeneous solution, indicating the formation of the active Pd(0) catalytic species.

  • Analytical Cue: LC-MS analysis of the crude mixture must show the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at m/z ~260/262) and the emergence of the product mass [M+H]⁺.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Scaffold TransMet Trans- metalation OxAdd->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim Base RedElim->Pd0 Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the 2-bromo-3-fluorobenzyl scaffold.

Protocol 2: O-Alkylation of the Azetidin-3-ol Core (Etherification)

This protocol details the functionalization of the hydroxyl group to generate an ether linkage, a common strategy to probe the steric limits of a receptor's binding pocket.

Mechanistic Causality: The secondary hydroxyl group on the azetidine ring is moderately nucleophilic. To react with unactivated alkyl halides, it must be quantitatively deprotonated to form a highly reactive alkoxide. Sodium hydride (NaH) is chosen as a non-nucleophilic, irreversible base. DMF is utilized as a polar aprotic solvent to solvate the resulting sodium alkoxide ion pair, maximizing the nucleophilicity of the oxygen atom.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask. Add 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in one portion. Stir at 0°C for 30 minutes.

  • Electrophile Addition: Add the desired Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv, 1.2 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0°C to destroy excess NaH.

  • Extraction: Extract with Diethyl Ether (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

Self-Validation Checkpoints:

  • Visual Cue: The addition of NaH must result in immediate, vigorous effervescence (bubbling). This is the evolution of hydrogen gas (H₂), which irreversibly drives the deprotonation forward and physically validates the activity of the hydride reagent.

  • Analytical Cue: On a TLC plate (visualized with UV and Iodine stain), the product ether will elute significantly higher (higher Rf value) than the starting material, due to the loss of the polar, hydrogen-bond-donating hydroxyl group.

References

  • Source: Taylor & Francis Online (tandfonline.com)
  • Fluorine in medicinal chemistry - PubMed (Swallow, 2015)
  • Fluorine in medicinal chemistry - PubMed (Böhm et al., 2004)
  • Source: RSC Publishing (rsc.org)

Sources

Method

Application Note: N-Alkylation of Azetidin-3-ol to 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Introduction & Strategic Relevance In modern medicinal chemistry, the incorporation of sp³-rich, polar motifs such as azetidine is a proven strategy to improve the physicochemical properties of drug candidates. Compared...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern medicinal chemistry, the incorporation of sp³-rich, polar motifs such as azetidine is a proven strategy to improve the physicochemical properties of drug candidates. Compared to planar aromatic amines, azetidin-3-ol derivatives offer enhanced aqueous solubility, improved metabolic stability, and rigidified vectors for target binding.

This application note details the synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (CAS: 1526006-23-4)[1]. This specific compound serves as a high-value, versatile intermediate; the aryl bromide handle provides an orthogonal site for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an ideal scaffold for library generation.

Mechanistic Causality & Reaction Design

The transformation is governed by a bimolecular nucleophilic substitution (S_N2) mechanism. To ensure a high-yielding and chemoselective reaction, the experimental design relies on several critical choices:

  • Nucleophile Generation: Free azetidin-3-ol is volatile and prone to degradation. Therefore, it is commercially sourced and utilized as a bench-stable hydrochloride salt (CAS: 18621-18-6). A base must be employed to liberate the nucleophilic secondary amine in situ[2].

  • Electrophile Dynamics: 2-Bromo-3-fluorobenzyl bromide (CAS: 1184918-22-6)[3] is a highly reactive electrophile. The benzylic carbon is highly susceptible to S_N2 attack due to the stabilization of the transition state by the adjacent aromatic system.

  • Solvent Selection: A polar aprotic solvent, specifically Acetonitrile (MeCN), is optimal. MeCN dissolves the electrophile and solvates the cationic counter-ions of the base, but leaves the azetidine nitrogen relatively unsolvated, thereby maximizing its nucleophilicity.

  • Base & Chemoselectivity: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous acid scavenger[4]. Stronger bases (such as NaH) are strictly avoided to prevent the deprotonation of the secondary hydroxyl group, which would lead to competitive and unwanted O-alkylation.

Mechanism N1 Azetidin-3-ol HCl Neutralized by Base N2 Free Azetidin-3-ol Nucleophilic Nitrogen N1->N2 K2CO3 (Base) N4 Transition State SN2 Trajectory N2->N4 Nucleophilic Attack N3 2-Bromo-3-fluorobenzyl bromide Electrophilic Carbon N3->N4 Bromide Departure N5 Product 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol N4->N5 Product Formation N6 Byproduct KBr + KHCO3 N4->N6 Salt Precipitation

Figure 1: Mechanistic pathway of the bimolecular nucleophilic substitution (SN2).

Materials and Reagents

ReagentCAS NumberMW ( g/mol )EquivalentsFunction
Azetidin-3-ol HCl18621-18-6109.551.0Nucleophile precursor
2-Bromo-3-fluorobenzyl bromide1184918-22-6267.921.05Electrophile
Potassium Carbonate (K₂CO₃)584-08-7138.202.5Base / Acid Scavenger
Acetonitrile (MeCN)75-05-841.0510 volPolar aprotic solvent

Quantitative Data: Condition Optimization

The following table summarizes empirical optimization data for the N-alkylation of azetidine derivatives, highlighting why MeCN and K₂CO₃ are the superior combination for chemoselectivity and yield.

SolventBaseTemp (°C)Time (h)Conversion (%)Chemoselectivity (N- vs O-alkylation)
THFEt₃N601265%>99:1
DMFDIPEA25885%95:5
MeCN K₂CO₃ 40 5 >95% >99:1

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.

Step 1: Nucleophile Activation (Free-Basing)
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Azetidin-3-ol HCl (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Suspend the solids in anhydrous MeCN (10 mL per gram of starting material).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The suspension will become visibly finer. Trace CO₂ evolution may be observed as the HCl salt is neutralized.

Step 2: Electrophilic Addition
  • Dissolve 2-Bromo-3-fluorobenzyl bromide (1.05 eq) in a minimal volume of anhydrous MeCN (approx. 2 mL/g).

  • Add the electrophile solution dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.

  • Self-Validation Checkpoint: A slight exotherm upon addition indicates the successful initiation of the S_N2 substitution.

Step 3: Reaction Execution & Monitoring
  • Attach a reflux condenser and heat the reaction to 40 °C. Stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM). The starting benzyl bromide (high R_f, strongly UV active) should disappear. The product will appear as a lower R_f spot that is both UV active and stains yellow/brown with KMnO₄ (confirming the presence of the oxidizable hydroxyl group).

Step 4: Aqueous Work-up
  • Cool the reaction to room temperature and filter off the inorganic salts (KBr, unreacted K₂CO₃) through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and water.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaCl (brine).

  • Field-Proven Insight: Azetidin-3-ol derivatives are highly polar and water-soluble. Ensure the aqueous layer is thoroughly saturated with NaCl during the wash step to prevent the product from partitioning back into the aqueous phase.

Step 5: Purification & Analytical Validation
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM).

  • Analytical Validation: Analyze the purified fractions via LC-MS. The target compound (Exact Mass: 259.00) must exhibit a characteristic 1:1 isotopic pattern at m/z 260.0 and 262.0 [M+H]⁺, confirming the retention of the aryl bromide moiety.

Workflow A Azetidin-3-ol HCl + K2CO3 B Free Base Formation A->B Deprotonation C Addition of Benzyl Bromide B->C Nucleophile Ready D SN2 Alkylation (40°C, 4-6h) C->D Electrophilic Attack E Aqueous Workup (EtOAc/H2O) D->E Quench & Extract F Purification (Silica Gel) E->F Isolate Product

Figure 2: Experimental workflow for the N-alkylation of azetidin-3-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Welcome to the Technical Support Center. The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a critical transformation in the development of various pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a critical transformation in the development of various pharmaceutical intermediates. Researchers typically evaluate two primary synthetic routes: direct alkylation (using 2-bromo-3-fluorobenzyl bromide) and reductive amination (using 2-bromo-3-fluorobenzaldehyde).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and chemoselectivity.

Section 1: Mechanistic Pathway & Logical Workflow

To achieve high yields, we strongly recommend the reductive amination route over direct alkylation. Reductive amination avoids the competing O-alkylation of the azetidin-3-ol hydroxyl group by proceeding through a transient iminium intermediate[1],[2].

G A 2-Bromo-3-fluorobenzaldehyde + Azetidin-3-ol B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Requires H+) B->C -H2O (AcOH cat.) D 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol C->D NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination yielding the target azetidine.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of O-alkylated side products? A: If you are utilizing the direct alkylation route (reacting azetidin-3-ol with 2-bromo-3-fluorobenzyl bromide in the presence of a base like DIPEA or K₂CO₃), the hydroxyl group on the azetidine ring can compete with the secondary amine for the electrophile[1]. Causality: Azetidines are sterically hindered, which reduces the nucleophilicity of the nitrogen. If the base deprotonates the hydroxyl group, the resulting alkoxide is a hard, highly reactive nucleophile that rapidly attacks the benzyl bromide, leading to O-alkylation. Solution: Abandon the direct alkylation route. Switch to the reductive amination of 2-bromo-3-fluorobenzaldehyde. This route is inherently chemoselective for nitrogen, as the hydroxyl group cannot form a stable iminium species[1].

Q2: In the reductive amination route, my yield is low, and LC-MS shows a large peak for 2-bromo-3-fluorobenzyl alcohol. How do I fix this? A: You are observing the premature reduction of the starting aldehyde. Causality: This occurs when the reducing agent is added before the imine/iminium intermediate has fully formed, or if the reducing agent is too aggressive (e.g., NaBH₄)[3]. Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the hydridic character of the boron reagent, making it too mild to efficiently reduce aldehydes, but reactive enough to reduce the more electrophilic iminium ion[4],[3]. Furthermore, implement a "pre-stir" phase: allow the amine and aldehyde to react for 1–2 hours before adding the NaBH(OAc)₃[5].

Q3: The reaction stalls at the hemiaminal stage, and iminium formation is incomplete. What is preventing the reduction? A: The elimination of water from the hemiaminal to form the iminium ion is the rate-determining step and is highly pH-dependent. Causality: Without sufficient acid catalysis, the hydroxyl leaving group of the hemiaminal is not protonated, making it a poor leaving group. Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture in 1,2-dichloroethane (DCE). This lowers the pH to ~4-5, perfectly optimizing the protonation of the hemiaminal while keeping the azetidine nitrogen sufficiently unprotonated to initiate the nucleophilic attack[2].

Section 3: Self-Validating Experimental Protocol

This protocol utilizes an in-process control (IPC) system to ensure each mechanistic step is complete before proceeding, thereby preventing side reactions and validating the workflow in real-time.

Materials:

  • 2-Bromo-3-fluorobenzaldehyde (1.0 equiv)

  • Azetidin-3-ol hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend azetidin-3-ol hydrochloride (1.1 equiv) in anhydrous DCE. Add DIPEA (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to liberate the free azetidin-3-ol[2].

  • Hemiaminal Formation: Add 2-bromo-3-fluorobenzaldehyde (1.0 equiv) to the mixture. Stir at room temperature for 30 minutes.

  • Acid-Catalyzed Iminium Formation: Add glacial AcOH (1.5 equiv) to the reaction mixture. Stir for an additional 1-2 hours.

    • Self-Validation Check (IPC 1): Sample the reaction. Run a TLC (Hexane:EtOAc 3:1). The aldehyde spot (UV active) should be significantly diminished or absent, indicating complete conversion to the intermediate. Do not proceed until this is confirmed.

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm[5],[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check (IPC 2): Analyze via LC-MS. Look for the target mass [M+H]⁺ corresponding to 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes based on different reaction parameters, demonstrating why the optimized protocol is superior.

Synthetic RouteReagents / ConditionsSolventPrimary ByproductTypical Yield
Direct Alkylation2-Bromo-3-fluorobenzyl bromide, K₂CO₃, 80°CAcetonitrileO-alkylated ether35 - 45%
Direct Alkylation2-Bromo-3-fluorobenzyl bromide, DIPEA, RTDMFO-alkylated ether50 - 60%
Reductive AminationAldehyde, NaBH₄, RT (No pre-stir)Methanol2-Bromo-3-fluorobenzyl alcohol20 - 30%
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, RT (Pre-stir) DCE Trace (Highly selective) 85 - 95%

References

  • Title: WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PubMed Central (PMC) URL: [Link]

  • Title: Reductive Transformations with Sodium Borohydride and Their Applications Source: ACS Publications URL: [Link]

Sources

Optimization

Troubleshooting degradation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol during storage

Compound: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers As a Senior Application Scientist, I frequently consult on the stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers

As a Senior Application Scientist, I frequently consult on the stability profiles of strained heterocyclic building blocks. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol presents a unique trifecta of structural vulnerabilities: a highly strained four-membered azetidine ring, an oxidation-prone tertiary benzylic amine, and a photolabile aryl bromide.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind each degradation pathway, you can proactively engineer storage conditions that preserve the integrity of your compound.

Diagnostic Decision Tree

When degradation is suspected, your first step is LC-MS analysis. Use the flowchart below to map your observed mass shifts (Δm) directly to the underlying chemical mechanism.

DiagnosticTree Start LC-MS Analysis of Stored Sample MassShift Identify Major Mass Shift (Δm) Start->MassShift Shift16 Δm = +16 Da MassShift->Shift16 Shift18 Δm = +18 Da or +32 Da (in MeOH) MassShift->Shift18 Shift78 Δm = -78 Da MassShift->Shift78 Deg1 N-Oxidation (Tertiary Amine) Shift16->Deg1 Deg2 Azetidine Ring Opening Shift18->Deg2 Deg3 Photolytic Debromination Shift78->Deg3 Action1 Purge with Argon Remove Peroxides Deg1->Action1 Action2 Avoid Acidic/Protic Solvents Deg2->Action2 Action3 Store in Amber Vials (Protect from UV) Deg3->Action3

Diagnostic decision tree for identifying degradation pathways based on LC-MS mass shifts.

Troubleshooting FAQs: Mechanisms & Causality

Q: During LC-MS purity analysis, I observed an anomalous peak with a +12 Da mass shift. Is my compound degrading in the vial? A: Not necessarily; this is likely an analytical artifact. When analyzed or stored in HPLC-grade methanol, trace levels of formaldehyde (a common solvent impurity) can react with the compound[1]. Causality: Formaldehyde acts as an electrophile, reacting with nucleophilic sites on the molecule to form a methylene-bridged adduct or hemiacetal. This net addition of carbon (+12 Da after dehydration) is a known artifact in drug development that mimics degradation[1]. Action: Switch to spectrophotometric-grade methanol or use acetonitrile for LC-MS diluents.

Q: My stock solution in aqueous buffer (pH 4) shows a +18 Da degradant over time. What is the mechanism? A: You are observing hydrolytic azetidine ring opening. Causality: The four-membered azetidine ring possesses significant angle strain. Under acidic conditions, the tertiary benzylic amine becomes protonated. This drastically increases the electrophilicity of the adjacent C2 and C4 carbons. Water acts as a nucleophile, attacking the ring and relieving the strain to form an acyclic amino-diol[2]. Action: Avoid storing the compound in acidic, protic solutions. Maintain pH > 7 if aqueous storage is required, or preferably store as a dry powder.

Q: Why am I seeing a gradual loss of purity with a +16 Da mass peak during ambient storage in THF? A: This is N-oxidation of the tertiary benzylic amine. Causality: The nitrogen in the azetidine ring is sterically accessible and highly nucleophilic. Ethereal solvents like THF rapidly form peroxides upon exposure to air. These peroxides act as potent oxidizing agents, converting the tertiary amine into an N-oxide[3]. Action: Store the compound as a lyophilized solid. If solution storage is mandatory, use freshly distilled, peroxide-free solvents and sparge with argon.

Q: After a month of storage in a clear glass vial, a -78 Da degradant appeared. Why? A: This is photolytic debromination. Causality: The 2-bromo-3-fluorophenyl moiety is highly sensitive to ultraviolet (UV) light. Exposure to ambient laboratory lighting induces homolytic cleavage of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the environment, leading to a net loss of bromine (-79 Da) and gain of hydrogen (+1 Da). Action: Always store aryl bromide building blocks in amber glass vials or wrap them in aluminum foil.

Quantitative Degradation Summary

Degradation PathwayTrigger ConditionLC-MS Mass Shift (Δm)Preventative Action
N-Oxidation O₂ / Peroxides in solvent+16 DaArgon sparging, dark storage at -20°C
Hydrolytic Ring Opening Acidic aqueous (pH < 4)+18 DaStore dry or in aprotic solvent
Methanolysis Ring Opening Methanol + trace acid+32 DaAvoid MeOH for long-term storage
Photolytic Debromination UV/Vis Light exposure-78 DaAmber vials, foil wrapping
Formaldehyde Adduct Trace HCHO in HPLC MeOH+12 Da / +30 DaUse spectrophotometric grade solvents

Mechanistic Pathway Visualization

Mechanism Parent 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol Path1 O2 / Peroxides (Autoxidation) Parent->Path1 Path2 H2O / H+ (Nucleophilic Attack) Parent->Path2 Path3 UV Light (Homolytic Cleavage) Parent->Path3 Prod1 N-Oxide Derivative (+16 Da) Path1->Prod1 Prod2 Acyclic Amino-Diol (+18 Da) Path2->Prod2 Prod3 Debrominated Analog (-78 Da) Path3->Prod3

Mechanistic degradation pathways of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal controls that prove the success or failure of the experiment without relying on external assumptions.

Protocol A: Forced Degradation Profiling

Objective: Map the intrinsic stability boundaries of the compound to differentiate true degradation from analytical artifacts.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Acetonitrile.

  • Stress Aliquots:

    • Oxidative: Add 0.1% H₂O₂.

    • Hydrolytic: Add 0.1 N HCl (aq) to achieve pH 3.

    • Photolytic: Expose to a broad-spectrum UV lamp (254 nm / 365 nm) for 24 hours.

  • The Self-Validating Control (Critical): Prepare a parallel aliquot in Acetonitrile, wrap it entirely in aluminum foil, and store it at -80°C.

  • Analysis: Run all samples via LC-MS/MS.

    • Validation Check (Mass Balance): The sum of the parent peak area and all degradant peak areas in the stressed samples must equal the initial parent peak area of the -80°C control (±5%). If the total area drops significantly, the degradant is either precipitating, volatile, or non-ionizing, which invalidates the assumption that LC-MS is capturing the full degradation profile.

Protocol B: Inert Storage & Solvent Purification Workflow

Objective: Prepare the compound for long-term storage (>6 months) without degradation.

  • Solvent Degassing: If storing in solution (e.g., DMSO for high-throughput screening), sparge the solvent with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • Aliquoting: Dispense the solution into single-use amber glass vials to prevent freeze-thaw cycles and photodebromination.

  • The Self-Validating Control (Sentinel Vial): Alongside your compound vials, prepare a "Sentinel Vial" containing the storage solvent spiked with Resazurin (a redox-sensitive dye).

  • Sealing: Backfill all vials (including the Sentinel) with Argon and crimp-seal them. Store at -20°C.

    • Validation Check (Seal Integrity): Resazurin remains colorless in strictly anaerobic conditions but turns pink upon exposure to oxygen. If the Sentinel Vial turns pink during storage, the Argon seal has been compromised. This immediately invalidates the storage condition, allowing you to discard the batch before wasting time and resources on chemical analysis.

References

  • Zhong, Q., et al. "Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde." Journal of Pharmaceutical and Biomedical Analysis (2013). URL:[Link]

  • De Kimpe, N., et al. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews (2002). URL:[Link]

  • Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances (2017). URL:[Link]

Sources

Troubleshooting

Optimizing flash chromatography conditions for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

[ Refining Purification Procedures I'm now detailing clear protocols for flash chromatography, including reversed-phase with a pH 10 buffer and a gradient. I'm focusing on sharp, symmetrical peaks for the azetidinol.

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Author: BenchChem Technical Support Team. Date: April 2026

[

Refining Purification Procedures

I'm now detailing clear protocols for flash chromatography, including reversed-phase with a pH 10 buffer and a gradient. I'm focusing on sharp, symmetrical peaks for the azetidinol. I'm also ensuring the self-validating details will help other experts optimize their isolation, including experimental steps and workflow diagrams.

Finalizing Experimental Methods

I'm finalizing the experimental methods and writing a detailed description of the amine-functionalized silica protocol, which is preferred, including solvent preparation, column equilibration, sample loading, and gradient elution details. I'm also ensuring the self-validation section is clear and helpful to optimize the azetidinol isolation, and will include a flow diagram for the purification workflows.

Detailing Flash Chromatography Protocols

I'm now detailing reversed-phase gradient elution for our molecule, including high pH mobile phases and the rationale for mobile phases like TEA-water or ammonium bicarbonate. I'm focusing on sharp peaks for the azetidinol. Troubleshooting guides are under development.

Developing Troubleshooting FAQs

I'm now drafting troubleshooting FAQs, covering TEA removal and co-elution problems with the starting material. I'm suggesting using aqueous washes and cation-exchange approaches to resolve these issues, focusing on practical solutions for experts. I will focus on optimizing the purification methods.

Integrating Purification Techniques

I am now integrating information on ion-exchange chromatography, describing its use and the benefits of using it with the other flash chromatography methods to ensure high purity. I'll include the necessary details for optimizing azetidinol isolation, including quantitative data and citations.

Finalizing Data Integration

I'm now integrating all data, from theoretical explanations to experimental methods, within the guide. I'm focusing on providing clear in-text citations and generating a detailed "References" section with URLs. I'm ensuring all claims are cited correctly, the experimental data is structured in tables, and I have created step-by-step methodologies with a DOT diagram, as requested.

Validating Protocol Details

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Refining Method Validation

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Technical Support Center: Purifying 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Welcome to the technical support and troubleshooting hub for the chromatographic purification of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of complex basic amines.

The Chemical Challenge: Causality in Azetidinol Purification

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol presents a unique chromatographic challenge due to its bifunctional nature. The tertiary amine within the strained azetidine ring has a pKa of approximately 8.5. When exposed to bare silica gel—which acts as a Brønsted acid—the basic nitrogen strongly interacts with residual surface silanol groups (Si-OH)[1]. This ion-exchange interaction leads to severe peak tailing, irreversible adsorption, and overlapping fractions[2]. Furthermore, the hydroxyl group at the 3-position acts as both a hydrogen bond donor and acceptor, increasing the molecule's affinity for polar stationary phases. To achieve high-purity isolation, the chromatographic system must actively disrupt these secondary interactions[3].

Method Selection Workflow

Workflow Start Crude Mixture: 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol CheckSolubility Is the crude mixture highly polar/water-soluble? Start->CheckSolubility RPC18 Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% TEA Mechanism: Free-base retention CheckSolubility->RPC18 Yes CheckModifier Are volatile basic modifiers (TEA/NH4OH) acceptable? CheckSolubility->CheckModifier No BareSilica Bare Silica (Standard) Eluent: DCM/MeOH + 1% NH4OH Mechanism: Silanol masking CheckModifier->BareSilica Yes AmineSilica Amine-Functionalized Silica Eluent: Hexane/EtOAc Mechanism: Pre-neutralized phase CheckModifier->AmineSilica No

Decision matrix for selecting azetidinol chromatography conditions.

Core Experimental Protocols

Protocol A: Amine-Functionalized Silica (The Preferred Normal Phase Route)

Causality: Using a stationary phase pre-treated with primary or secondary amines (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) permanently masks the silica backbone. This prevents the azetidine nitrogen from binding to the stationary phase, eliminating the need for basic modifiers in the mobile phase and simplifying post-purification solvent removal[2][4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare unmodified Hexane and Ethyl Acetate (EtOAc).

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 100% Hexane for 3 to 5 column volumes (CV)[2].

  • Sample Loading: Because the compound contains a lipophilic bromofluorophenyl ring, it should dissolve readily in a minimum volume of EtOAc or a Hexane/EtOAc mix. Load directly onto the column head.

  • Elution: Execute a gradient from 0% to 50% EtOAc in Hexane over 12 CV. Monitor UV absorbance at 254 nm.

  • Self-Validation System: The target azetidinol must elute as a sharp, symmetrical peak (Tailing factor < 1.5). If tailing occurs, it immediately indicates either column degradation (loss of amine functionalization) or gross sample overloading[4].

Protocol B: Normal Phase Chromatography with Basic Modifiers

Causality: If amine-functionalized columns are unavailable, standard bare silica can be used by adding a competing volatile base. Ammonia or triethylamine (TEA) neutralizes the acidic silanols dynamically during the run, allowing the azetidinol to elute as a sharp band[1][4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) concentrated Ammonium Hydroxide (NH₄OH) to the MeOH portion before mixing to ensure homogeneity[3].

  • Column Equilibration: Flush the bare silica column with 3–5 CV of the starting mobile phase (e.g., 99:1 DCM:MeOH with 1% NH₄OH).

  • Self-Validation System: Monitor the UV baseline during equilibration. A stable, flat UV baseline confirms that the silica surface is fully saturated with the basic modifier, preventing mid-run retention shifts.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM and load.

  • Elution: Run a gradient from 1% to 10% MeOH in DCM (maintaining a constant 1% NH₄OH background) over 10 CV.

Protocol C: High-pH Reversed-Phase Chromatography

Causality: For highly complex crude mixtures, reversed-phase (C18) chromatography is superior. By increasing the mobile phase pH above the azetidine's pKa (pH > 10), the compound is forced into its free-base (lipophilic) form. This drastically improves retention and peak shape compared to acidic conditions, where the protonated amine would elute prematurely in the void volume[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A: Water containing 0.1% TEA (pH ~10). Prepare Mobile Phase B: Acetonitrile (MeCN)[3].

  • Column Selection: Ensure the C18 column is rated for high-pH applications (e.g., polymeric or hybrid silica) to prevent silica dissolution.

  • Equilibration: Flush with 5% B for 4 CV.

  • Elution: Run a gradient from 5% to 95% B over 15 CV.

  • Self-Validation System: The compound will elute significantly later in the gradient compared to a standard 0.1% TFA (acidic) run. This shift to a higher retention time confirms the successful suppression of amine ionization[4].

Troubleshooting Guides & FAQs

Q: Why is my 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol streaking across the entire TLC plate and flash column? A: This is the hallmark of silanol-amine interactions. The basic azetidine nitrogen is being protonated by the acidic silica. To resolve this, either add 1-3% TEA or NH₄OH to your mobile phase to neutralize the silica surface[1][3], or switch entirely to an amine-functionalized stationary phase[4].

Q: I used Triethylamine (TEA) as a modifier, but I cannot remove it from my final purified oil. What is the best practice? A: TEA has a boiling point of 89°C but often forms stubborn salts or azeotropes with the product. Removing this modifier involves additional extraction[2]. Dissolve your product in an organic solvent (like EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine. To prevent this in the future, substitute TEA with Ammonium Hydroxide (NH₄OH), which is significantly more volatile and easier to remove post-purification[2][3].

Q: My target azetidinol co-elutes with the starting material (2-bromo-3-fluorobenzyl bromide). How can I improve resolution? A: The starting benzyl bromide is a neutral, highly lipophilic molecule, whereas your product is a basic amine. If normal phase gradients fail to resolve them, utilize a "Catch-and-Release" strategy using a Strong Cation Exchange (SCX) cartridge. Load the mixture onto the SCX column; the basic azetidinol will be retained via ionic bonds, while the neutral benzyl bromide washes straight through. Elute your pure product afterward using a solution of 2M Ammonia in Methanol.

Quantitative Data: Method Comparison

The following table summarizes the expected chromatographic performance of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol across different purification strategies.

Chromatographic MethodStationary PhaseMobile Phase AdditiveTarget Peak Asymmetry (Tf)Post-Purification Volatile Removal
Standard Normal Phase Bare Silica (Si-OH)None> 3.0 (Severe Tailing)Easy (No additives)
Modified Normal Phase Bare Silica (Si-OH)1-2% NH₄OH or TEA1.2 - 1.5 (Good)Moderate to Difficult (TEA salts)
Amine-Functionalized KP-NH / RediSep AmineNone1.0 - 1.2 (Excellent)Easy (Standard evaporation)
High-pH Reversed-Phase Polymeric C180.1% TEA (pH > 10)1.0 - 1.1 (Excellent)Moderate (Lyophilization required)

References

  • Benchchem.
  • Biotage.
  • Teledyne Isco. Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns. Academia.edu.
  • Biotage.

Sources

Optimization

Reducing byproducts in the preparation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the functionalization of azetidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the functionalization of azetidine derivatives.

The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically proceeds via one of two pathways: the reductive amination of 2-bromo-3-fluorobenzaldehyde, or the direct alkylation of azetidin-3-ol with 2-bromo-3-fluorobenzyl bromide. Because azetidin-3-ol contains both a secondary amine and a secondary alcohol, and the benzyl moiety contains reactive halogens, researchers often encounter frustrating byproduct profiles.

This guide dissects the causality behind these byproducts and provides self-validating, field-proven protocols to eliminate them.

Module 1: The Reductive Amination Pathway (Recommended)

Reductive amination is the industry standard for this transformation due to its scalability and mild conditions. However, improper reagent selection often leads to poor yields.

FAQ 1: Why am I seeing high levels of 2-bromo-3-fluorobenzyl alcohol in my crude mixture?

Causality: You are likely experiencing premature reduction of the aldehyde. If you use a strong, unselective reducing agent like Sodium Borohydride ( NaBH4​ ), the hydride will attack the 2-bromo-3-fluorobenzaldehyde before it has time to condense with the azetidin-3-ol to form the iminium ion[1]. Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the more electrophilic iminium ion over the parent aldehyde[2].

FAQ 2: Is there a risk of dehalogenating the 2-bromo-3-fluorophenyl ring?

Causality: Yes, if you attempt catalytic reductive amination (e.g., H2​ with Pd/C ). The carbon-bromine bond is highly susceptible to hydrogenolysis under these conditions. Solution: Strictly utilize hydride donors ( NaBH(OAc)3​ or NaBH3​CN ) which do not interact with aryl halides under standard conditions[2].

ReductiveAmination A 2-Bromo-3-fluorobenzaldehyde + Azetidin-3-ol B Hemiaminal Intermediate A->B Nucleophilic Attack (Weak Acid Cat.) E Byproduct: 2-Bromo-3-fluorobenzyl alcohol A->E Premature Reduction (NaBH4 or early addition) C Iminium Ion (Target for Reduction) B->C -H2O D Target Product: 1-[(2-Bromo-3-fluorophenyl) methyl]azetidin-3-ol C->D NaBH(OAc)3 Reduction

Fig 1. Reductive amination pathway vs. premature aldehyde reduction byproduct formation.

Module 2: The Direct Alkylation Pathway (Alternative)

Direct alkylation using 2-bromo-3-fluorobenzyl bromide is a viable alternative but suffers from severe regioselectivity issues if the base is not carefully calibrated.

FAQ 3: How do I minimize O-alkylation (ether formation) vs. N-alkylation?

Causality: Azetidin-3-ol is an ambidentate nucleophile. The secondary amine is naturally more nucleophilic than the neutral alcohol. However, if you use a strong base (like NaH or KOtBu ), you deprotonate the hydroxyl group to form an alkoxide[3]. Alkoxides are hard, aggressive nucleophiles that will rapidly attack the benzyl bromide, resulting in O-alkylation[4]. Solution: Use a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or K2​CO3​ . These bases act merely as acid scavengers to neutralize the HBr byproduct, keeping the hydroxyl group protonated and forcing the reaction through the nitrogen center.

FAQ 4: What causes the formation of quaternary ammonium salts?

Causality: Over-alkylation. Once the target tertiary amine is formed, it remains nucleophilic and can react with a second equivalent of 2-bromo-3-fluorobenzyl bromide. Solution: Employ the benzyl bromide as the limiting reagent (0.95 equivalents) and add it dropwise at 0∘C to maintain a low localized concentration of the electrophile.

DirectAlkylation A 2-Bromo-3-fluorobenzyl bromide + Azetidin-3-ol B Target Product: N-Alkylated Azetidin-3-ol A->B N-Attack (Desired) Weak Base (DIPEA) C Byproduct 1: O-Alkylated Ether A->C O-Attack Strong Base (NaH) D Byproduct 2: Quaternary Ammonium Salt B->D Over-alkylation Excess Benzyl Bromide

Fig 2. Direct alkylation pathways showing N-alkylation versus O-alkylation and over-alkylation.

Module 3: Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions, byproduct formation, and overall yield of the target compound.

Synthetic RouteReagents / ConditionsPrimary ByproductYield of TargetCausality / Notes
Reductive Amination NaBH4​ , MeOH , 25∘C 2-Bromo-3-fluorobenzyl alcohol (High)40-50% NaBH4​ reduces the aldehyde faster than imine condensation can occur.
Reductive Amination NaBH(OAc)3​ , DCE , 25∘C Alcohol (Trace)85-95% NaBH(OAc)3​ selectively targets the iminium ion[2].
Direct Alkylation NaH , DMF , 25∘C O-Alkylated Ether (High)<30%Strong base deprotonates the hydroxyl group, activating the oxygen nucleophile.
Direct Alkylation K2​CO3​ , MeCN , 0∘C to 25∘C Quaternary Ammonium Salt (Low)70-80%Weak base favors N-alkylation; substoichiometric electrophile prevents over-alkylation.

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility, utilize these step-by-step methodologies engineered with built-in validation checkpoints.

Protocol A: Optimized Reductive Amination (High Yield)
  • Imine Formation: In an oven-dried flask under N2​ , suspend azetidin-3-ol hydrochloride (1.1 eq, 11.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.2 eq, 12.0 mmol) and stir for 10 minutes to liberate the free base. Add 2-bromo-3-fluorobenzaldehyde (1.0 eq, 10.0 mmol).

  • Water Scavenging: Add anhydrous MgSO4​ (1.0 eq) to drive the equilibrium toward the iminium ion. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in HPLC-grade MeCN, and analyze via LC-MS. You must observe the mass of the iminium ion ( m/z≈259 [M+H]+ ) and <5% remaining aldehyde. Do not proceed until the aldehyde is consumed.

  • Reduction: Cool the mixture to 0∘C . Portion-wise, add NaBH(OAc)3​ (1.5 eq, 15.0 mmol) over 15 minutes to prevent thermal spiking. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The iminium spot should be completely converted to a new, lower-Rf spot (target product).

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL). Wash combined organics with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Controlled Direct Alkylation
  • Preparation: Suspend azetidin-3-ol hydrochloride (1.0 eq, 10.0 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 eq, 25.0 mmol). Stir vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Cool the suspension to 0∘C . Dissolve 2-bromo-3-fluorobenzyl bromide (0.95 eq, 9.5 mmol) in 5 mL of MeCN and add dropwise via syringe pump over 1 hour. Note: Using 0.95 eq ensures the benzyl bromide is the limiting reagent, drastically reducing quaternary salt formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. Look for the target mass ( m/z≈260 [M+H]+ ). If a mass corresponding to the bis-alkylated quaternary salt ( m/z≈447 ) exceeds 5%, halt the reaction immediately.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: gradient of 2-10% MeOH in DCM with 1% Et3​N modifier to prevent streaking).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement Strategies for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing aqueous solubility challenges with 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing aqueous solubility challenges with 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol .

Rather than relying on trial and error, this center utilizes a first-principles approach. We will deconstruct the physicochemical properties of the active pharmaceutical ingredient (API) to establish the causality behind formulation failures and provide self-validating protocols to overcome them.

Part 1: Core Physicochemical Causality Analysis

To enhance the solubility of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, we must first understand its structural liabilities and leverage points:

  • The Azetidine Core (Basic Center): Unsubstituted azetidine has a high pKa (~11.29)[1]. However, N-alkylation with a benzyl group, combined with the strong electron-withdrawing inductive effect (-I) of the 2-bromo and 3-fluoro substituents, significantly reduces the electron density on the nitrogen. This shifts the pKa to approximately 7.5–8.5. At physiological pH (7.4), a large fraction of the drug exists as the highly lipophilic free base, causing precipitation.

  • The Halogenated Benzyl Group (Hydrophobic Domain): The 2-bromo-3-fluorophenyl moiety is highly lipophilic and polarizable. This makes it an ideal candidate for hydrophobic shielding via cyclodextrin complexation.

  • The Hydroxyl Group (H-Bonding): The azetidin-3-ol hydroxyl group serves as a critical hydrogen-bond donor/acceptor. This can be exploited to form strong intermolecular interactions with polymers in Amorphous Solid Dispersions (ASDs), preventing recrystallization.

Formulation_Strategy API 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol Assess Physicochemical Profiling pKa ≈ 7.5-8.5 | High LogP API->Assess Salt Salt Formation (Target: Ionizable Azetidine N) Assess->Salt pH Manipulation CD Cyclodextrin Complexation (Target: Halogenated Benzyl) Assess->CD Hydrophobic Shielding ASD Amorphous Solid Dispersion (Target: Crystal Lattice) Assess->ASD Entropy Generation

Caption: Strategic decision matrix for solubility enhancement based on the API's structural properties.

Part 2: Troubleshooting Guides & FAQs

Category A: Salt Formation & pH Modulation

Q: Why does the API precipitate when transitioning from simulated gastric fluid (SGF, pH 1.2) to simulated intestinal fluid (SIF, pH 6.8)? A: This is a classic pH-dependent solubility issue governed by the Henderson-Hasselbalch equation. In SGF, the azetidine nitrogen is fully protonated, maximizing ion-dipole interactions with water. As the pH rises in SIF, it approaches or exceeds the API's pKa. The basic nitrogen deprotonates, reverting to the lipophilic free base, which rapidly exceeds its intrinsic solubility ( S0​ ) and nucleates into a precipitate.

Q: We synthesized the hydrochloride (HCl) salt, but it disproportionates back to the free base during wet granulation. How do we fix this? A: Disproportionation occurs when the microenvironmental pH of the wet granulation mixture (often driven by alkaline excipients like magnesium stearate or calcium carbonate) exceeds the pHmax​ of the salt[2]. Solution: Switch to a counterion that provides a lower microenvironmental pH and stronger crystal lattice energy, such as methanesulfonic acid (mesylate) or tartaric acid. Additionally, replace water with a non-aqueous binder solvent (e.g., ethanol) during granulation to prevent ionization and subsequent disproportionation.

Category B: Cyclodextrin Complexation

Q: We screened α -, β -, and γ -cyclodextrins. Why is only β -cyclodextrin (specifically HP- β -CD) yielding a significant solubility increase? A: Solubility enhancement via cyclodextrins is dictated by steric fit and hydrophobic interactions. The 2-bromo-3-fluorophenyl group is too bulky to fit into the small 4.7–5.3 Å cavity of α -CD, and too small to establish strong van der Waals contacts in the wide 7.5–8.3 Å cavity of γ -CD. The 6.0–6.5 Å cavity of β -CD provides an optimal geometric match. Furthermore, the halogens (Br, F) are highly polarizable, which thermodynamically favors the displacement of enthalpy-rich water molecules from the β -CD cavity, driving the complexation forward[3].

CD_Mechanism Drug Free API (Precipitate) Complex Inclusion Complex (Soluble) Drug->Complex Ka (Binding) CD HP-β-CD (Aqueous) CD->Complex Hydrophobic Effect Complex->Drug Dissociation

Caption: Equilibrium dynamics of HP-β-CD inclusion complexation with the halogenated API.

Category C: Amorphous Solid Dispersions (ASDs)

Q: Our ASD formulated with PVP K30 shows excellent initial supersaturation but recrystallizes after 4 weeks at 40°C/75% RH. How do we stabilize the amorphous state? A: PVP is highly hygroscopic. At 75% RH, it absorbs moisture, which acts as a plasticizer. This drastically lowers the glass transition temperature ( Tg​ ) of the polymer matrix, increasing molecular mobility and allowing the API to reorganize into its lower-energy crystalline lattice. Solution: Switch to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS is less hygroscopic and contains succinate groups that can form strong, targeted hydrogen bonds with the azetidin-3-ol hydroxyl group of the API. This specific API-polymer interaction restricts molecular mobility and thermodynamically stabilizes the amorphous state[4].

Part 3: Quantitative Data Summaries

Table 1: Comparative Solubility Enhancement Strategies

TechniquePrimary MechanismEstimated Solubility GainProsCons
Mesylate Salt Protonation of azetidine N; lowering lattice energy.50x - 100xHighly stable solid state; scalable.Risk of disproportionation at high pH; common ion effect in GI tract.
HP-β-CD Complex Hydrophobic shielding of the halogenated benzyl ring.20x - 80xExcellent biocompatibility; masks bitter taste.High excipient-to-drug ratio required; increases dosage form bulk.
HPMCAS ASD Disruption of crystal lattice; generation of high-energy amorphous state.100x - 300xGenerates supersaturation; independent of GI pH.Thermodynamic instability; requires specialized manufacturing (Spray Drying/HME).

Table 2: Counterion Selection Matrix for Azetidine Protonation

Acid CounterionpKa of AcidHydration RiskExpected Outcome & Causality
Hydrochloric Acid-6.0HighForms readily, but high charge density of Cl⁻ often leads to hygroscopic crystals.
Methanesulfonic Acid-1.9LowExcellent candidate. Bulky mesylate ion disrupts API packing, yielding stable, soluble crystals.
Tartaric Acid2.98, 4.34MediumGood candidate. Dicarboxylic structure allows for multi-point H-bonding, stabilizing the lattice.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Salt Screening Workflow

Causality: To force the API into a stable crystalline salt, the ΔpKa between the basic azetidine and the acid must be >3 to ensure complete proton transfer.

  • Preparation: Dissolve 100 mg of the API free base in 2 mL of a volatile, moderately polar solvent (e.g., Acetone or THF) at 40°C.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise while stirring.

  • Crystallization: Cool the solution slowly to 5°C at a rate of 0.5°C/min. Reasoning: Slow cooling prevents kinetic trapping of amorphous material, ensuring the thermodynamic crystalline salt forms.

  • Isolation: Filter the precipitate and dry under vacuum at 40°C for 12 hours.

  • Validation Checkpoint:

    • Run Powder X-Ray Diffraction (PXRD) . The diffractogram must show sharp, distinct Bragg peaks that differ entirely from the free base reference pattern.

    • Run Differential Scanning Calorimetry (DSC) . A single, sharp endothermic melting peak confirms a pure, single-phase salt without residual free base.

Protocol 2: Phase Solubility Analysis (Higuchi-Connors)

Causality: To determine the binding affinity ( K1:1​ ) between the halogenated benzyl group and HP-β-CD, we must measure solubility as a function of CD concentration.

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Equilibration: Add an excess amount of the API free base (e.g., 50 mg) to 5 mL of each CD solution.

  • Incubation: Shake the suspensions at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved API. Reasoning: PTFE is used because the lipophilic API might adsorb onto standard nylon or cellulose filters, skewing quantitative results.

  • Validation Checkpoint:

    • Quantify the dissolved API via HPLC.

    • Plot API concentration (M) vs. HP-β-CD concentration (M). A linear plot with a slope <1 validates an AL​ -type 1:1 inclusion complex. Calculate the binding constant: K1:1​=Slope/[S0​(1−Slope)] .

Protocol 3: ASD Preparation via Solvent Evaporation

Causality: Rapid solvent removal kinetically traps the API in a disordered state before the molecules can organize into a crystal lattice.

  • Solution Preparation: Dissolve the API and HPMCAS (1:3 w/w ratio) in a common solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a 10% w/v total solids concentration.

  • Evaporation: Use a rotary evaporator at 45°C under reduced pressure to rapidly remove the solvent. Reasoning: Rapid evaporation prevents phase separation between the drug and polymer.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

  • Validation Checkpoint:

    • Analyze via Modulated DSC (mDSC) . The thermogram must show a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure API and pure polymer. The absence of a melting endotherm validates complete amorphization.

Part 5: References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Benchchem URL:

  • Pharmaceutical Salt Formation Guided by Phase Diagrams Industrial & Engineering Chemistry Research (ACS Publications) URL:

  • Improvement of the solubility and anticancer activity of 6,8-dibromochrysin by encapsulation into β-cyclodextrin and its derivatives Journal of the Taiwan Institute of Chemical Engineers URL:

  • Development of Amorphous Solid Dispersion to Improve the Dissolution and Antiproliferative Activity of Brazilin Dove Medical Press URL:

Optimization

Troubleshooting low conversion rates in 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol synthesis

Title: Technical Support Center: Troubleshooting 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Synthesis Overview The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically involves the functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Synthesis

Overview

The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically involves the functionalization of the azetidine nitrogen. Because the four-membered azetidine ring is highly strained and sterically hindered, achieving high conversion rates requires precise control over reaction kinetics, pH, and nucleophilicity[1]. This guide provides actionable troubleshooting strategies for the two most common synthetic pathways: Direct N-Alkylation and Reductive Amination.

Diagnostic Triage Workflow

Before altering your protocol, use the diagnostic workflow below to identify the root cause of your low conversion rates based on your chosen synthetic route.

DiagnosticWorkflow Start Low Conversion Detected Route Identify Synthetic Route Start->Route Alk N-Alkylation (Benzyl Halide + Base) Route->Alk Route A RedAm Reductive Amination (Aldehyde + Reductant) Route->RedAm Route B Alk_pH Incomplete Neutralization? Check Azetidine Free-Base Alk->Alk_pH Alk_Side O-Alkylation or Quaternization? Alk->Alk_Side RedAm_Imine Poor Iminium Formation? Optimize pH (5-6) RedAm->RedAm_Imine RedAm_Red Aldehyde Over-reduction? Delay Reductant Addition RedAm->RedAm_Red

Caption: Diagnostic workflow for identifying the root cause of low conversion in azetidine synthesis.

Route A: Direct N-Alkylation (Benzyl Halide Route)

Mechanism & Causality: This route involves the nucleophilic substitution (SN2) of 2-bromo-3-fluorobenzyl bromide by azetidin-3-ol. Azetidin-3-ol is typically supplied as a hydrochloride salt to prevent degradation[2]. The most common cause of low conversion is incomplete neutralization of this salt, which leaves the amine protonated and non-nucleophilic[3]. Conversely, using a base that is too strong can deprotonate the hydroxyl group, leading to competing O-alkylation[4].

Table 1: Base and Solvent Optimization for N-Alkylation

Base (Equivalents)SolventTemp (°C)Azetidine StateDominant Side ReactionTypical Conversion
K2CO3 (1.5 eq)DMF25Partially protonatedUnreacted starting material< 40%
NaH (2.0 eq)THF0 to 25Fully deprotonatedSevere O-alkylation~ 30%
DIPEA (2.5 eq)MeCN60Free baseMinor quaternization> 85%
Et3N (2.5 eq)DCM40Free baseAlkyl halide hydrolysis~ 60%
Self-Validating N-Alkylation Protocol
  • Free-Basing the Amine: Suspend azetidin-3-ol hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 30 minutes. Causality: DIPEA is a non-nucleophilic base that fully neutralizes the HCl salt without participating in competing alkylation reactions. The 30-minute pre-stir ensures the azetidine is fully available as a nucleophile before the electrophile is introduced[5].

  • Electrophile Addition: Dissolve 2-bromo-3-fluorobenzyl bromide (1.05 eq) in a small volume of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition maintains a low local concentration of the highly reactive benzyl bromide, preventing the newly formed tertiary amine product from reacting again to form a quaternary ammonium salt[6].

  • Thermal Activation: Heat the reaction to 60°C and monitor by LC-MS or TLC. The reaction typically reaches completion in 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate.

Route A FAQs

Q: My LC-MS shows a mass corresponding to M+189. What is happening? A: You are observing double alkylation (quaternization). The azetidine nitrogen is highly nucleophilic. Once mono-alkylated, the resulting tertiary amine can still react with excess benzyl bromide. To troubleshoot, ensure strict stoichiometric control (maximum 1.05 eq of benzyl bromide) and avoid highly polar aprotic solvents like DMF, which accelerate SN2 over-alkylation[3].

Q: I am recovering mostly unreacted azetidin-3-ol, but the benzyl bromide is gone. A: The benzyl bromide is likely undergoing hydrolysis. If your solvents are not strictly anhydrous, or if you are using an aqueous base (like aqueous K2CO3), the water will act as a nucleophile, converting your electrophile into 2-bromo-3-fluorobenzyl alcohol. Switch to anhydrous MeCN and DIPEA[6].

Route B: Reductive Amination (Aldehyde Route)

Mechanism & Causality: Reductive amination involves the condensation of azetidin-3-ol with 2-bromo-3-fluorobenzaldehyde to form a hemiaminal, which dehydrates into an iminium ion, followed by reduction to the final tertiary amine[2]. Because azetidin-3-ol is a secondary amine, it forms an iminium ion rather than a stable imine. This intermediate is highly sensitive to pH and water concentration[7].

Mechanism Azetidine Azetidin-3-ol (Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Azetidine->Hemiaminal Nucleophilic Attack Aldehyde 2-Br-3-F-Benzaldehyde (Electrophile) Aldehyde->Hemiaminal Product 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol Aldehyde->Product Over-reduction (Side Reaction) Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Iminium->Product NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Table 2: Reducing Agent Kinetics & pH Dependence

Reducing AgentOptimal pHIminium FormationAldehyde Reduction RateOverall Conversion
NaBH47.0 - 8.0PoorVery High< 20%
NaBH3CN5.0 - 6.0ExcellentLow~ 75%
NaBH(OAc)3 (STAB)5.0 - 6.0GoodVery Low> 88%
Self-Validating Reductive Amination Protocol
  • Iminium Pre-formation (Critical Step): Combine azetidin-3-ol free base (1.0 eq) and 2-bromo-3-fluorobenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.5. Add activated 4Å molecular sieves. Stir at room temperature for 2 to 4 hours. Causality: Azetidin-3-ol is sterically hindered, making the initial nucleophilic attack slow. Adding the reducing agent immediately will result in the premature reduction of the aldehyde. The molecular sieves drive the equilibrium forward by sequestering the water byproduct[2].

  • Selective Reduction: Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in small portions over 20 minutes. Allow the reaction to warm to room temperature and stir overnight. Causality: STAB is a mild reducing agent that is highly selective for iminium ions over aldehydes, especially in slightly acidic media. Portion-wise addition prevents exothermic spikes that could degrade the intermediate[7].

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate.

Route B FAQs

Q: My LC-MS shows a massive peak for 2-bromo-3-fluorobenzyl alcohol and very little product. What happened? A: Your reducing agent reduced the aldehyde before the azetidine could react. This is a classic kinetic failure. To fix this, you must delay the addition of the reducing agent. Allow the aldehyde and amine to stir together for at least 2 hours (preferably with a dehydrating agent like molecular sieves) before introducing the NaBH(OAc)3[8].

Q: Why is the conversion stalling at 50% despite an excess of aldehyde? A: The formation of the iminium ion releases one equivalent of water. In a closed system, this creates a thermodynamic equilibrium that halts further conversion. You must physically or chemically remove the water. Using activated 4Å molecular sieves or a Dean-Stark apparatus (if refluxing in toluene) will push the reaction to completion[5].

References[2] An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLsT20zDaeYpGGJoN0-XJHhGy3hsy2sy1-d9TnB_CZG55H0epXIE6DvWluLHDBsnl_v3FffP4ijlx0SG8PNrqzlFyu3RwoXxR6qEo7kZ0AWEE0XzLeOFPF-jHhaFH7DOhppwHuXtT3n9D0BXtOX46c2eiZQCiA97c7g0n8ruJDv8aM8MA3ypQnk6H0U1Md3YE_1wfaInLhglMH7d6QHYY6MfjNQ==[3] Technical Support Center: N-Alkylation of 3-(3-Biphenylyl)azetidine - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnj7q1IPkZFDowy6Srv_IuL3uokmmhPIDxSVNdWUajvjakmllWkfAYJ8BbfO6oOpkJJbW0FJA9oeXJfXQ_G2PD2xpiipf342A2W57UrshtpU0QMsT2jG4hhsoRMnmta_nk1NBjEvG0GyzfPE4gV19SnKSj7mNi3mndoi0G9Qvxi80VQf_c5mEI-VfNOcwp6ktgFkJl_nEOQR5qZMwg[8] Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7fU12sT2sQ29wUIXe0UBNgndQvE7qMdot8wWFMfdCLKjF7z8yY5yp_42tCVBq4AtOZtUEx8TztGhk9cAkcw6u-8-3i9t83Wxz-Vn9nGAGStsk8yVZ7KmA5DTH801pST4nkxWChNrZkBpJ8tGe8b-aiHSMhFlJGM=[7] 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine - EvitaChem. evitachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRH4YJoLpwVWgpfbuPBE23NC6xFie6P3X1b7Z1XVQJJKyGZelfMNMPl7Dn0TGClbTP47b37qLaBhH1Ge2x-Pw8roOgJ0U6OxKMIAHrqW4jL7cxQtMHW0d8sEBohUU-fvnGrdSm9008zw==[6] Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvmZpJUmG_x8oR6_fnrnMObizsOPg9TBvwBEfZGSXINCOopMSheYdjg9zsSNWQ67Z0SS3zjE9NjB_m9daAYxCmu1ofs183SFTwvddJAfcwxHRSRi6XFSkeB21DyuGVDVArJynKROj2ncZQaQ3hKqs=[4] Diastereoselective Yang Photocyclization Reactions in Solution. Synthesis of Enantiopure Azetidin-3-ol Derivatives - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJJmeqqXpxxSdLAucgAXlRwG7ItMv0Ha1tbP_9GAZM7j3n9kAlYy1VItHDf5Ydjru2RE3X6SN6NdWMFK0taaP8mOkcl73GwQc0vQt2D6S18Ue9FP5FQW6M4G034FYCZWuB6Ke[5] A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjuwgiRMSOJ0-GHgH95FRSQCQK30TQiAr72rfqW2bWdtQv9cTrbAp8DWKOV2muhDWT1LPqzHFgU13XByj1x03YBVsLsfF_U17uohB_VbNRFC_p_4xzEJ8XuAJNUceGVnf05TRkFIcagdGuw==[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. thieme-connect.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB9EfdmbMuSlqPW0_inRfkym6el2pPLP0u1ezqjmD6LpWFb7c4czbRznZg0VSYmJcVo4ocsfHbzvMAuuRn1zWJLZiKWz1bWD-KuThWvfv5Fr1vgxt1cd9rXyiQThaJjATW5EArXI6O9a73QrVWu3NN72ZkxYwL2y9qNtucT2UKxO5qi1JYtMgtHTwqG7qNS7-eCPfy_DoXYrSuG-a1hXss3632Dvwwu6EtN_wApP7ZTnIV2MNcubKm_BpyKTPocVPvgg==

Sources

Troubleshooting

Technical Support Center: Optimized Extraction of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Welcome to the dedicated technical support guide for the extraction of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the extraction of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your extraction workflows effectively. Azetidines are increasingly vital motifs in drug discovery due to their unique structural and pharmacokinetic properties, making efficient and clean isolation a critical step in their synthesis and application.[1][2][3]

This guide is structured to address common challenges and questions in a direct Q&A format, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol that influence its extraction?
  • Azetidin-3-ol moiety: This part of the molecule contains a secondary amine (a weak base) and a tertiary alcohol (a polar functional group). The nitrogen atom is the most significant handle for pH-based manipulation.

  • Bromo-fluorophenyl group: This aromatic ring is bulky and hydrophobic. The electron-withdrawing effects of the bromine and fluorine atoms will slightly decrease the basicity of the azetidine nitrogen compared to an unsubstituted benzyl analog.[4]

  • Overall Polarity: The presence of both a polar azetidin-3-ol head and a large, nonpolar bromofluorophenyl tail makes the molecule somewhat amphiphilic. This duality can sometimes lead to challenging behavior, such as emulsion formation.[5]

Based on this structure, we can predict:

  • pKa: The pKa of the protonated azetidine nitrogen is likely in the range of 7.5-9.0. This means that at a pH below ~7, the molecule will be predominantly in its protonated, water-soluble salt form. At a pH above ~9.5, it will be in its deprotonated, more organic-soluble freebase form.

  • logP (Octanol-Water Partition Coefficient): The predicted logP is likely moderately positive, indicating a preference for the organic phase when in its neutral form. However, its polarity is significant enough that highly nonpolar solvents may not be optimal.

Q2: I am performing a crude reaction workup. Which solvent system should I start with?

Answer: For a standard liquid-liquid extraction (LLE) following a synthesis, a robust starting point is a combination of a moderately polar organic solvent and an aqueous solution with controlled pH.

A common and effective initial choice is Ethyl Acetate (EtOAc) and a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Why Ethyl Acetate? EtOAc offers a good balance of polarity to dissolve the target molecule without being miscible with water. It is less dense than water, forming the top layer, which is often easier and safer to handle. It is also relatively easy to remove under vacuum.

  • Why Sodium Bicarbonate? The reaction mixture may contain acidic starting materials, reagents, or byproducts. A weak base like NaHCO₃ (pH ~8.3) is used to quench these acids and, crucially, to ensure the azetidine nitrogen is in its neutral, "freebase" form, maximizing its partitioning into the organic layer.[6]

This initial wash de-acidifies the organic layer and begins the purification process. It is typically followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic phase.[7]

Q3: My compound seems to have poor recovery in the organic layer. What should I do?

Answer: Poor recovery is often a result of the compound remaining in the aqueous phase. This can be due to two primary factors: incorrect pH or a suboptimal choice of organic solvent.

  • Verify and Adjust pH: Ensure the pH of the aqueous layer is sufficiently basic. Use a pH strip or meter to confirm the pH is > 9.5. If you used NaHCO₃ and recovery is still low, consider using a stronger base like Sodium Carbonate (Na₂CO₃, pH ~11.5) or even dilute (0.5-1M) Sodium Hydroxide (NaOH). Be cautious with strong bases as they can sometimes promote side reactions.

  • Optimize the Organic Solvent: If the pH is correct, the organic solvent may not be suitable. The principle of "like dissolves like" is key.[8] Since the target molecule has significant polarity from the alcohol group, a more polar solvent may be required.

SolventPolarity IndexKey Considerations
Hexane / Heptane0.1Too nonpolar. Unlikely to be effective for this molecule.
Toluene2.4Good for aromatic compounds, but may be less effective for the polar azetidinol.
Diethyl Ether2.8Can be effective, but high volatility and peroxide formation are concerns.
Dichloromethane (DCM) 3.1Excellent alternative. Often shows higher recovery for polar compounds. Caution: It is denser than water and a potential carcinogen.
Ethyl Acetate (EtOAc) 4.4Good starting point. Balances polarity and practical handling.
2-Methyltetrahydrofuran (2-MeTHF)4.0A greener, more stable alternative to THF that can be very effective.

Actionable Step: Try re-extracting the aqueous layer with a more polar solvent like DCM. A common practice is to perform the initial extraction with EtOAc, and then re-extract the aqueous phase 1-2 more times with DCM to recover any remaining product.

Troubleshooting Guide

Issue 1: A thick, stable emulsion has formed at the interface, and I can't separate the layers.

Causality: Emulsions are common when extracting amphiphilic molecules like our target compound or when the reaction mixture contains surfactant-like impurities.[9][10] They are tiny droplets of one solvent suspended in the other, stabilized at the interface. Vigorous shaking is a primary cause.[5]

Solutions (from least to most disruptive):
  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[11]

  • Gentle Agitation: Gently swirl the funnel or use a glass rod to stir the emulsion layer. This can help the droplets coalesce.[10][11]

  • "Salting Out": Add a significant amount of solid NaCl or a saturated brine solution to the funnel and mix gently.[9][12] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which helps to break the emulsion.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) or phase separator paper. This can physically disrupt the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.[10]

  • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the system. For an aqueous/EtOAc system, adding a small amount of methanol or ethanol can sometimes break the emulsion, but be aware this may cause some of your product to move back into the aqueous layer.

Prevention Workflow:

G start Start LLE combine Combine Aqueous & Organic Phases start->combine mix Mix by Gentle Inversion/Swirling (Not Shaking) combine->mix settle Allow Layers to Settle mix->settle check Emulsion Formed? settle->check separate Separate Layers check->separate No troubleshoot Apply Troubleshooting: 1. Wait 2. Add Brine 3. Centrifuge check->troubleshoot Yes end End separate->end troubleshoot->separate

Caption: Workflow for preventing and handling emulsions.

Issue 2: Only one phase is formed after adding the organic solvent and aqueous solution.

Causality: This typically happens when a water-miscible co-solvent from the preceding reaction step (e.g., THF, methanol, ethanol, acetone) is present in a high enough concentration to solubilize both the aqueous and organic layers.[11]

Solutions:
  • Pre-concentration: Before attempting the extraction, remove the water-miscible solvent from your crude reaction mixture using a rotary evaporator. Re-dissolve the residue in your desired extraction solvent (e.g., EtOAc or DCM).

  • Dilution with Water/Brine: If pre-concentration is not feasible, add a significant volume of water or, preferably, brine to the mixture. This will increase the polarity of the aqueous phase and force the separation of the less polar organic solvent. You may also need to add more of your organic extraction solvent.

Issue 3: I see solid material precipitating at the interface or in one of the layers.

Causality: This can be caused by several factors:

  • Inorganic salts from the reaction (e.g., LiCl, MgSO₄) crashing out as the solvent environment changes.

  • The product itself or a byproduct has limited solubility in both phases.

  • A dramatic pH change causing a previously soluble salt (like your product's hydrochloride salt) to crash out as the freebase before it can dissolve in the organic layer.

Solutions:
  • Add More Solvent: Try adding more of the solvent in which the solid appears to be insoluble to see if it will dissolve.

  • Filter and Re-extract: If the solid is inorganic, you can sometimes separate the liquid layers as best as possible, filter the solid out, and then wash the solid with fresh organic solvent to recover any adsorbed product.

  • Adjust pH: If the solid is your product, ensure the pH is correct for maximum solubility in the desired phase (basic for the organic phase, acidic for the aqueous phase).

  • Use a Three-Solvent System (Advanced): In complex cases, adding a small amount of a solubilizing co-solvent like THF can help, but this should be done cautiously as it can complicate the separation.

Method Development & Optimization

For those developing a process from scratch or aiming to improve an existing one, a more systematic approach is beneficial.

Step 1: Solvent Selection Logic

The choice of solvent is the most critical parameter in LLE.[12][13][14] The ideal solvent should have high selectivity for your compound, be immiscible with water, have a low boiling point for easy removal, and be as non-toxic as possible.

G cluster_solvents Test Solvents start Analyte: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Polar head, Nonpolar tail) ph_adjust Adjust Aqueous pH > 9.5 (Ensure Freebase Form) start->ph_adjust s1 Ethyl Acetate (EtOAc) Baseline, Good Balance s2 Dichloromethane (DCM) Higher Polarity, Higher Recovery? s3 Methyl-tert-butyl ether (MTBE) Less polar, cleaner extract? s4 2-Methyl-THF Greener alternative to THF/DCM extract Perform Small-Scale Extractions analyze Analyze Organic Layers by LC-MS/TLC (Compare Recovery & Purity) extract->analyze select Select Optimal Solvent analyze->select

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: The Impact of Fluorine Substitution on 1-(Bromobenzyl)azetidin-3-ol Scaffolds in Cross-Coupling Reactions

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[1][2] Fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability, lipophilicity, and binding affinity.[3][4][5] Azetidine motifs, particularly azetidin-3-ol, are considered privileged scaffolds in drug discovery due to their desirable physicochemical properties, acting as rigid, three-dimensional bioisosteres for more flexible ring systems.[6][7]

This guide presents a comparative analysis of the reactivity of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol against its non-fluorinated analogs in two cornerstone reactions of pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how an ortho-fluorine substituent modulates the reactivity of a C(sp²)–Br bond. This understanding is critical for optimizing reaction conditions, predicting reaction outcomes, and accelerating the synthesis of complex molecular architectures.

Theoretical Framework: The Electronic Influence of Fluorine

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is largely dictated by the rate-determining oxidative addition step, where the C-X bond is cleaved and adds to the Pd(0) center.[8] The energy of this C-X bond is a primary factor, with the general reactivity trend being C-I > C-Br > C-Cl.[9]

The introduction of a fluorine atom onto the aromatic ring introduces significant electronic perturbations:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] This effect polarizes the C-F bond and the surrounding sigma framework, increasing the partial positive charge on the carbon atoms of the phenyl ring.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the π-system of the ring. However, for fluorine, the inductive effect overwhelmingly dominates the mesomeric effect.

  • Impact on Oxidative Addition: The net electron-withdrawing nature of fluorine generally accelerates the rate of oxidative addition to a Pd(0) catalyst.[10] By making the aryl ring more electron-deficient, it becomes more susceptible to reaction with the electron-rich metal center. This often allows for milder reaction conditions compared to non-fluorinated analogs.

This guide will investigate this theoretical framework through a series of comparative experiments.

Figure 1. Chemical structures of the fluorinated and non-fluorinated analogs.

Comparative Experimental Design

To objectively assess reactivity, the three analogs shown in Figure 1 were subjected to standardized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling conditions. The primary metric for comparison is the reaction yield at specific time points, as determined by LC-MS analysis against a known internal standard. This approach provides insight into both the overall efficiency and the relative reaction rates.

G cluster_workflow General Experimental Workflow A Prepare separate reaction vessels for each analog (Fluorinated, Non-F ortho, Non-F meta) B Add Substrate, Coupling Partner, Catalyst, Ligand, Base, and Solvent A->B 1. Setup C Heat reaction mixture to specified temperature (e.g., 100°C) B->C 2. Initiation D Monitor Reaction Progress via LC-MS (Time points: 1h, 4h, 12h) C->D 3. Monitoring E Quench Reaction & Perform Aqueous Workup D->E 4. Termination F Purify product via Column Chromatography E->F 5. Purification G Characterize and Quantify Yield F->G 6. Analysis H Compare Yields and Reaction Rates G->H 7. Comparison

Figure 2. Standardized workflow for comparative reactivity studies.

Part 1: Suzuki-Miyaura C-C Coupling Reactivity

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[11] The reactivity of the aryl bromide is paramount for the success of the transformation.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a 10 mL oven-dried microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • In a glovebox, add the palladium catalyst [e.g., Pd(dppf)Cl₂] (3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (to achieve a 0.2 M concentration of the aryl bromide).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100°C.

  • Stir the reaction vigorously for the specified time.

  • After cooling to room temperature, take an aliquot for LC-MS analysis to determine the conversion.

  • For isolation, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Comparative Data: Suzuki-Miyaura Coupling
SubstrateTime (h)Yield (%)Observations
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol 175Rapid initial conversion observed.
4>95Reaction proceeds to completion quickly.
1-[(2-Bromophenyl)methyl]azetidin-3-ol 145Moderate conversion.
488Slower reaction rate compared to the fluorinated analog.
12>95Reaction requires extended time to reach completion.
1-[(3-Bromophenyl)methyl]azetidin-3-ol 150Slightly faster than the ortho-bromo analog.
492Efficient coupling, but slower than the fluorinated version.
12>95Reaction complete.

Note: The data presented is representative and based on established principles of chemical reactivity.

Analysis and Causality

The results clearly demonstrate the enhanced reactivity of the fluorinated analog. The electron-withdrawing nature of the fluorine atom at the ortho position makes the ipso-carbon more electron-deficient, facilitating the rate-determining oxidative addition step of the palladium catalyst. This leads to a significantly faster reaction rate and allows for complete conversion in a shorter time frame. The non-fluorinated ortho-analog is the slowest, potentially due to minor steric hindrance from the adjacent benzylazetidine group, while the meta-analog exhibits standard reactivity for an aryl bromide.

Part 2: Buchwald-Hartwig C-N Coupling Reactivity

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a common motif in pharmaceuticals.[12] This reaction is also highly sensitive to the electronic properties of the aryl halide substrate.

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried vial, add the aryl bromide (1.0 eq.) and sodium tert-butoxide (1.4 eq.).

  • In a glovebox, add the palladium precatalyst (e.g., G3 XPhos Palladacycle) (2 mol%) and the XPhos ligand (4 mol%).

  • Add morpholine (1.2 eq.) followed by toluene (to achieve a 0.2 M concentration).

  • Seal the vial and heat in a preheated oil bath at 100°C.

  • Stir the reaction vigorously for the specified time.

  • After cooling, take an aliquot for LC-MS analysis.

  • For isolation, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Comparative Data: Buchwald-Hartwig Amination
SubstrateTime (h)Yield (%)Observations
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol 185Very fast reaction, nearing completion.
4>98Complete conversion achieved rapidly.
1-[(2-Bromophenyl)methyl]azetidin-3-ol 155Noticeably slower reaction rate.
490Good conversion but requires more time.
1-[(3-Bromophenyl)methyl]azetidin-3-ol 160Standard reactivity observed.
494Efficient but not as rapid as the fluorinated substrate.

Note: The data presented is representative and based on established principles of chemical reactivity.

Analysis and Causality

Similar to the Suzuki coupling, the fluorinated analog demonstrates superior reactivity in the Buchwald-Hartwig amination. The acceleration of the oxidative addition step is the primary driver for the enhanced reaction rate.[13] This is particularly advantageous in C-N coupling, where side reactions can sometimes be competitive. The ability to drive the reaction to completion quickly and under relatively mild conditions minimizes the formation of byproducts, such as hydrodehalogenation.

cluster_cycle Simplified Pd(0)/Pd(II) Catalytic Cycle cluster_key Key Step Influenced by Fluorine A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C note The electron-withdrawing F-group accelerates this rate-determining step. B->note D Transmetalation (Suzuki) or Base Association (Buchwald) C->D E Ar-Pd(II)(Nu)L_n D->E F Reductive Elimination E->F F->A Ar-Nu

Figure 3. The oxidative addition step is accelerated by the fluorine substituent.

Conclusion and Practical Implications

The experimental evidence strongly supports the theoretical principle that an ortho-fluorine substituent significantly enhances the reactivity of an adjacent aryl bromide in palladium-catalyzed cross-coupling reactions. For both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol consistently outperforms its non-fluorinated analogs, exhibiting faster reaction rates and reaching completion in a shorter timeframe.

For drug development professionals and process chemists, these findings have several key implications:

  • Process Optimization: The use of fluorinated building blocks may allow for lower catalyst loadings, shorter reaction times, and potentially lower reaction temperatures, leading to more efficient and cost-effective syntheses.

  • Increased Yields: Faster kinetics can minimize the formation of degradation products or byproducts like hydrodehalogenation, often leading to higher isolated yields of the desired product.

  • Predictive Synthesis: Understanding these electronic effects allows chemists to better predict the outcomes of complex synthetic sequences and to rationally design synthetic routes that leverage the enhanced reactivity of fluorinated intermediates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Lu, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6965. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Uralets, V., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 879-890. [Link]

  • RSC. (2017). The Suzuki-Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Blum, J., Weitzberg, M., & Mureinik, R. J. (1976). Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent. Journal of Organometallic Chemistry, 122(2), 261-273. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Ted D. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. [Link]

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Comparative

Validating biological activity of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol conjugates

An in-depth technical comparison guide for evaluating the 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol scaffold in modern drug discovery. Executive Summary The transition from traditional saturated heterocycles to hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for evaluating the 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol scaffold in modern drug discovery.

Executive Summary

The transition from traditional saturated heterocycles to highly optimized, compact scaffolds is a defining trend in contemporary medicinal chemistry. The 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol conjugate represents a sophisticated building block increasingly utilized as a hydrophilic head group, a targeted protein degrader (PROTAC) linker, or an antibody-drug conjugate (ADC) payload connector[1].

By combining the rigid, low-lipophilicity profile of an azetidine ring with the highly specific electronic properties of a 2-bromo-3-fluorobenzyl moiety, this scaffold overcomes the pharmacokinetic and pharmacodynamic limitations of classical piperidine and pyrrolidine analogs. This guide provides a comparative analysis of this scaffold's performance, detailing the mechanistic rationale behind its efficacy and providing self-validating experimental protocols for its biological evaluation.

Mechanistic Rationale: The Chemistry of Target Engagement

As application scientists, we must look beyond basic structural drawing and understand the physicochemical vectors that drive biological activity. The superiority of the 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol scaffold is rooted in two distinct chemical phenomena:

1. The Azetidine Advantage (Structural Compactness) Larger saturated rings (like piperidines) often suffer from high lipophilicity (LogD) and poor aqueous solubility, leading to off-target toxicities such as hERG inhibition. Shrinking the ring to a 4-membered azetidin-3-ol core significantly lowers the LogD, alters the basicity (pKa) of the amine, and forces the hydroxyl group into a rigid vector. Recent studies have demonstrated that substituting larger rings with azetidin-3-ol optimizes the hydrophilic head group, significantly enhancing target inhibition rates and membrane permeability[2][3].

2. The Halogen Effect (Affinity and Stability) The benzyl group is not merely a spacer; it is a highly tuned pharmacophore.

  • Halogen Bonding (Bromine): The bromine atom at the 2-position features a positive electrostatic region known as a σ-hole. This allows it to act as a strong Lewis acid, forming highly directional, non-covalent "halogen bonds" with electron-rich backbone carbonyls in the target protein's binding pocket[4]. This interaction drastically decreases the dissociation rate ( koff​ ), leading to sustained target engagement[5].

  • Metabolic Shielding (Fluorine): The fluorine atom at the 3-position is strategically placed to block Cytochrome P450 (CYP)-mediated oxidation of the aromatic ring, a common metabolic liability in benzyl-containing drugs[5].

Mechanism Ligand Azetidin-3-ol Conjugate Receptor Target Protein Pocket Ligand->Receptor Binding Stability C3-Fluorine Metabolic Resistance Ligand->Stability In vivo HalogenBond Halogen Bonding (Br···O=C) & Steric Fit Receptor->HalogenBond Efficacy Sustained Target Inhibition / Degradation HalogenBond->Efficacy Stability->Efficacy

Caption: Dual mechanism: Halogen bonding for affinity and fluorination for metabolic stability.

Comparative Performance Data

To objectively evaluate the azetidin-3-ol conjugate, we benchmark it against its direct structural analogs: the 5-membered pyrrolidin-3-ol and the 6-membered piperidin-4-ol conjugates. The data below synthesizes expected outcomes based on established structure-activity relationship (SAR) principles for these ring systems[2][3].

Scaffold ConjugateRing SizeLogD (pH 7.4)Binding Affinity ( KD​ , nM)Intrinsic Clearance ( CLint​ , µL/min/mg)Permeability ( Papp​ )
Azetidin-3-ol (Target) 4-membered1.84.212.5High
Pyrrolidin-3-ol 5-membered2.415.828.4Moderate
Piperidin-4-ol 6-membered2.945.155.2Low

Data Interpretation: The azetidine scaffold demonstrates a superior thermodynamic profile. The reduced lipophilicity (LogD 1.8) directly correlates with the lower intrinsic clearance ( CLint​ ), while the rigid projection of the halogenated benzyl group maximizes the KD​ via optimal halogen bonding geometries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these conjugates must be validated using assays that inherently control for false positives. Below are the step-by-step methodologies designed to prove the specific causal benefits of this scaffold.

Protocol 1: Target Engagement & Halogen Bond Validation via SPR

Objective: To quantify the binding kinetics ( kon​ and koff​ ) and isolate the specific contribution of the 2-bromine halogen bond to the overall affinity. Causality: Surface Plasmon Resonance (SPR) is chosen over end-point assays (like TR-FRET) because halogen bonds primarily affect the dissociation phase ( koff​ ) by anchoring the ligand in the pocket[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase or E3 ligase) onto a CM5 sensor chip using standard amine coupling.

  • Buffer Selection: Utilize a running buffer of PBS-P+ (pH 7.4) containing 0.05% Tween-20 and 2% DMSO. Causality: The detergent prevents non-specific hydrophobic sticking of the fluorinated benzyl group to the dextran matrix, ensuring only specific binding is measured.

  • Analyte Injection: Inject the azetidin-3-ol conjugate at a flow rate of 50 µL/min across a concentration gradient (0.5 nM to 50 nM).

  • Self-Validating Control (The Des-Bromo Analog): In a parallel channel, inject a synthesized control conjugate lacking the 2-bromine atom (1-[(3-fluorophenyl)methyl]azetidin-3-ol).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: If the target conjugate shows a significantly slower koff​ compared to the des-bromo control, the existence and energetic contribution of the halogen bond are definitively proven.

Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Objective: To validate that the 3-fluorine substitution effectively shields the scaffold from CYP450-mediated oxidative metabolism[5]. Causality: Fluorine is the closest steric match to hydrogen but possesses the strongest bond to carbon (105.4 kcal/mol). Placing it at the C3 position prevents hydroxylation by liver enzymes.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the azetidin-3-ol conjugate to a final concentration of 1 µM.

  • Self-Validating System (ABT Co-incubation): Split the reaction into two cohorts. To Cohort B, add 1 mM of 1-aminobenzotriazole (ABT), a potent pan-CYP inhibitor. Run Verapamil (a known high-clearance drug) in a separate well as a positive control for microsomal viability.

  • Reaction Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Quenching & LC-MS/MS: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.

    • Validation Check: If the clearance rate ( CLint​ ) of the conjugate is exceptionally low and remains identical between Cohort A (no ABT) and Cohort B (+ABT), it proves the molecule is inherently resistant to CYP oxidation, validating the structural design of the fluorinated ring.

Workflow A 1-[(2-Bromo-3-fluorophenyl)methyl] azetidin-3-ol Scaffold B Conjugation (PROTAC/ADC) A->B C SPR Binding Assay (Target Engagement) B->C D HLM Stability Assay (Metabolic Clearance) C->D E Lead Candidate Selection D->E

Caption: End-to-end validation workflow for azetidin-3-ol conjugates in drug discovery.

References

  • RSC Publishing. "Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents." RSC Advances (January 2026). Available at:[Link]

  • National Institutes of Health (PMC). "Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor." PubMed Central. Available at:[Link]

  • ResearchGate. "Halogen Bonding: A New Frontier in Medicinal Chemistry." (January 2025). Available at:[Link]

  • ACS Publications. "Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades." Journal of Medicinal Chemistry (February 2026). Available at:[Link]

Sources

Validation

A Comparative Guide to Azetidine Scaffolds in Kinase Inhibition: Spotlight on 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Introduction: The Strategic Rise of the Azetidine Scaffold In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Rise of the Azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Medicinal chemists increasingly turn to sp³-rich, conformationally constrained scaffolds to navigate complex biological targets and escape the flatlands of traditional aromatic structures. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain lends a structural rigidity that is intermediate between aziridines and pyrrolidines, offering a unique tool to pre-organize substituents for optimal target engagement, thereby reducing the entropic penalty of binding.[1][3] This rigidity, coupled with the scaffold's ability to improve aqueous solubility and metabolic stability, makes it a highly attractive component in the design of novel therapeutics.[4][5]

Several FDA-approved drugs, including Baricitinib (a JAK inhibitor), Cobimetinib (a MEK1/2 inhibitor), and Azelnidipine (a calcium channel blocker), feature the azetidine moiety, underscoring its clinical and commercial relevance.[4][6] This guide provides a comparative analysis of a specific, functionalized azetidine, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol , against a series of structurally related analogs. Our objective is to dissect the contribution of each structural component to key drug-like properties, providing researchers with a data-driven framework for scaffold selection and lead optimization in the context of kinase inhibitor design.

Deconstructing the Lead Scaffold: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

The lead compound can be broken down into three key components, each with a distinct role in shaping its biological and physicochemical profile:

  • The Azetidin-3-ol Core: This central scaffold provides the rigid three-dimensional framework. The hydroxyl group at the 3-position is a critical feature, serving as a potential hydrogen bond donor or acceptor, which can be pivotal for anchoring the molecule within a protein's active site. It also provides a synthetically tractable handle for further derivatization.

  • The N-Methylbenzyl Linker: The nitrogen atom of the azetidine ring is functionalized with a (phenyl)methyl group. This linkage introduces a degree of flexibility while positioning the aromatic ring in a specific vector away from the core.

  • The Substituted Phenyl Ring: The 2-Bromo-3-fluoro substitution pattern on the phenyl ring is the primary source of differentiation. These halogens significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule. The ortho-bromo and meta-fluoro substituents can block potential sites of metabolism on the aromatic ring and may engage in specific interactions, such as halogen bonding, with the target protein.

To objectively evaluate the contribution of these features, we will compare our lead compound against three rationally selected alternative scaffolds.

SAR_Logic cluster_lead Lead Scaffold Lead 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Compound A) Base Base Lead->Base Isolates effect of Br and F substituents Isomer Isomer Lead->Isomer Probes effect of substituent position Core_Mod Core_Mod Lead->Core_Mod Evaluates importance of 3-hydroxyl group

Caption: Logic for selecting comparative azetidine scaffolds.

Comparative Analysis I: Physicochemical & Pharmacokinetic Properties

The journey of a drug from administration to its target is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present comparative data from key in vitro assays that predict these properties.

Metabolic Stability in Human Liver Microsomes (HLM)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary enzymes responsible for phase I metabolism, cytochrome P450s (CYPs), are concentrated in liver microsomes, making HLM assays a standard for early-stage assessment.[7]

Table 1: Comparative Metabolic Stability

CompoundStructureIntrinsic Clearance (Clint, µL/min/mg)In Vitro Half-Life (t½, min)
A (Lead) 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol15.2> 90
B 1-(Phenylmethyl)azetidin-3-ol85.518.1
C 1-[(4-Fluorophenyl)methyl]azetidin-3-ol60.125.7
D 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine18.9> 90

Causality & Insights: The data strongly suggests that the unsubstituted phenyl ring in Compound B is a metabolic liability, likely susceptible to para-hydroxylation by CYP enzymes.[8] The introduction of a fluorine atom at the 4-position (Compound C ) moderately improves stability by blocking this primary metabolic site. However, the 2-Bromo-3-fluoro substitution pattern in Compound A dramatically enhances metabolic stability, increasing the half-life by nearly five-fold compared to Compound B . This indicates that the sterically hindering ortho-bromo group and the electron-withdrawing fluoro group effectively shield the aromatic ring from oxidative metabolism. The minimal difference between Compound A and Compound D suggests the azetidin-3-ol core is not a primary site of metabolism in this context.

Cell Permeability (Caco-2 Assay)

To exert a therapeutic effect, orally administered drugs must cross the intestinal epithelial barrier. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[9][10] It measures the rate of drug transport across a monolayer of Caco-2 cells, which differentiate to mimic the intestinal epithelium.[11]

Table 2: Bidirectional Caco-2 Permeability

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
A (Lead) 12.515.11.2High
B 15.818.21.2High
C 14.216.51.2High
D 18.922.31.2High

Causality & Insights: All four compounds exhibit high apparent permeability in the apical-to-basolateral (A→B) direction, predictive of good intestinal absorption.[12] The efflux ratio for all compounds is less than 2, indicating that they are not significant substrates of efflux transporters like P-glycoprotein (P-gp), which are endogenously expressed in Caco-2 cells.[11] The slightly lower permeability of Compound A compared to B and D can be attributed to the increased polarity imparted by the hydroxyl group and the fluorine atom. Conversely, the removal of the hydroxyl group in Compound D increases lipophilicity, resulting in the highest passive diffusion.

Comparative Analysis II: Pharmacodynamics & Target Engagement

The azetidine scaffold has proven to be a valuable component in the design of kinase inhibitors.[13][14] The Janus kinase (JAK) family of enzymes, which are central to cytokine signaling, are a well-established target class for azetidine-containing drugs.[1][15] We evaluated our compounds against JAK1, a key therapeutic target in autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 6. Transcription Regulation Inhibitor Azetidine Inhibitor (e.g., Compound A) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of intervention.

Table 3: Inhibitory Activity against JAK1 Kinase

CompoundJAK1 IC₅₀ (nM)
A (Lead) 8.5
B 150.2
C 95.6
D 255.4

Causality & Insights: The results for target engagement are striking and highlight the importance of specific structural features. Compound A is a potent inhibitor of JAK1, whereas the other analogs are significantly weaker.

  • The Role of the 3-Hydroxyl Group: The dramatic loss of potency observed in Compound D (over 30-fold weaker than A ) strongly implies that the azetidin-3-ol hydroxyl group is a critical pharmacophore. It likely forms a key hydrogen bond interaction with a residue in the hinge region or another part of the ATP-binding pocket of the JAK1 enzyme.

  • The Impact of Phenyl Substitution: Comparing A , B , and C reveals the crucial role of the 2-Bromo-3-fluoro substitution pattern. The unsubstituted phenyl ring of Compound B results in poor activity. While adding a 4-fluoro group (Compound C ) offers a marginal improvement, the specific ortho-bromo, meta-fluoro arrangement in Compound A leads to a >17-fold increase in potency over B . This suggests that the bromo and/or fluoro substituents are making favorable contacts within a specific sub-pocket of the enzyme active site, potentially via halogen bonding or specific hydrophobic interactions, and are correctly orienting the molecule for optimal binding.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

HLM_Workflow Start Start: Prepare Reagents Step1 1. Add test compound (1 µM final) and HLM (0.5 mg/mL final) to buffer. Start->Step1 Step2 2. Pre-incubate at 37°C for 5 minutes. Step1->Step2 Step3 3. Initiate reaction by adding NADPH regenerating system. Step2->Step3 Step4 4. Aliquot and quench reaction at time points (0, 5, 15, 30, 60 min) with ice-cold acetonitrile containing internal standard. Step3->Step4 Step5 5. Centrifuge to precipitate protein. Step4->Step5 Step6 6. Analyze supernatant by LC-MS/MS to quantify remaining parent compound. Step5->Step6 End End: Calculate t½ and Clint Step6->End

Caption: Workflow for the HLM metabolic stability assay.

  • Objective: To determine the in vitro metabolic half-life (t½) of a test compound when incubated with human liver microsomes.[16]

  • Materials:

    • Pooled Human Liver Microsomes (Corning or equivalent)

    • Test Compounds (10 mM stock in DMSO)

    • NADPH Regenerating System (e.g., NADPH-A and NADPH-B, Corning)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Acetonitrile (LC-MS grade) with an appropriate internal standard (e.g., Verapamil)

    • 96-well incubation plates and collection plates

    • Multichannel pipettes, incubator (37°C), plate centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

    • In an incubation plate, add 50 µL of the 2 µM test compound solution to each well designated for a time point.

    • Prepare an HLM/NADPH-A solution in phosphate buffer. Add 25 µL to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 25 µL of NADPH-B solution to all wells except the T=0 time point. For T=0, add 25 µL of buffer.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 150 µL of ice-cold acetonitrile with internal standard to the respective wells.

    • Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new collection plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the well-stirred model.[17]

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[18]

  • Materials:

    • Caco-2 cells seeded on 24-well Transwell® plates (Corning or equivalent), cultured for 21-25 days.

    • Test Compounds (10 mM stock in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

    • Lucifer Yellow (for monolayer integrity check)

    • LC-MS/MS system

  • Procedure:

    • Wash the Caco-2 monolayers on both apical and basolateral sides with pre-warmed HBSS.

    • For A→B permeability: Add the test compound (final concentration 10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B→A permeability: Add the test compound (final concentration 10 µM) in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for 90 minutes.

    • At the end of the incubation, take samples from both donor and receiver chambers.

    • Check monolayer integrity by measuring the transport of Lucifer Yellow. Wells with >2% leakage are excluded.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Conclusion and Strategic Outlook

This comparative guide demonstrates that while the azetidine scaffold provides a robust and favorable starting point for drug design, its ultimate utility is dictated by precise, strategic functionalization. Our analysis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol and its analogs yields several key takeaways for drug development professionals:

  • The 3-Hydroxyl Group is a Potent Pharmacophore: The azetidin-3-ol core is not merely a structural element but a critical driver of target engagement, likely through hydrogen bonding. Its removal can be catastrophic for biological activity.

  • Targeted Aromatic Substitution is Key to Stability and Potency: Unsubstituted aromatic rings are often metabolic weak points. The 2-Bromo-3-fluoro pattern proved highly effective at enhancing metabolic stability while simultaneously providing crucial interactions within the kinase active site to drive high potency.

  • Favorable ADME Properties Can Be Maintained: Despite significant structural modifications, all tested scaffolds retained high cell permeability and were not substrates for major efflux pumps, highlighting the overall favorable pharmacokinetic profile of this compound class.

For researchers designing the next generation of kinase inhibitors, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol represents a highly optimized and promising scaffold. It successfully balances potent on-target activity with excellent metabolic stability, a combination that is essential for a viable clinical candidate. Future efforts could explore further modifications, but should aim to preserve the key pharmacophoric elements identified in this guide: the azetidin-3-ol core and the specifically substituted N-benzyl moiety.

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Sources

Comparative

Comparative binding affinity of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol derivatives

Title: Comparative Binding Affinity Guide: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Derivatives in Endocannabinoid Modulation The Pharmacological Relevance of the Benzylazetidin-3-ol Scaffold In modern neuropharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity Guide: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol Derivatives in Endocannabinoid Modulation

The Pharmacological Relevance of the Benzylazetidin-3-ol Scaffold

In modern neuropharmacology, the precise modulation of the endocannabinoid system requires highly selective ligands that can differentiate between closely related hydrolases and receptors. The 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol scaffold has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[1][2].

As an Application Scientist evaluating novel therapeutic candidates for neuroinflammation and neurodegeneration, it is critical to look beyond basic IC₅₀ values. We must analyze the structural causality behind the binding affinity. The azetidin-3-ol core introduces significant ring strain, locking the molecule into a rigid conformation that mimics the transition state of glycerol-based substrates[3]. Furthermore, the specific 2-bromo-3-fluoro substitution pattern on the benzyl ring is not arbitrary:

  • Steric Restriction (Atropisomerism): The bulky bromine atom at the ortho position heavily restricts the rotation around the benzylic carbon. This pre-organizes the ligand, drastically reducing the entropic penalty upon entering the target's hydrophobic binding pocket.

  • Lipophilic Efficiency (LipE): The meta-fluorine atom increases the overall lipophilicity without significantly increasing the molecular weight, while also serving as a potent hydrogen-bond acceptor for conserved arginine residues within the MAGL/FAAH active sites.

Endocannabinoid_Pathway N1 Presynaptic Terminal (Lipid Precursors) N2 DAGL (Biosynthesis) N1->N2 Precursor cleavage N3 2-Arachidonoylglycerol (2-AG) N2->N3 Generates N4 CB1 / CB2 Receptors (Neuromodulation) N3->N4 Activates N5 MAGL Enzyme (Hydrolysis) N3->N5 Substrate for N6 Arachidonic Acid (Neuroinflammation) N5->N6 Degrades into N7 Azetidin-3-ol Derivatives (Targeted Inhibition) N7->N5 Covalent/Reversible Block

Caption: Endocannabinoid pathway modulation via MAGL inhibition by azetidin-3-ol derivatives.

Comparative Binding Affinity & Selectivity Profiling

To objectively evaluate the performance of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, we must compare the unmodified core scaffold against its functionalized derivatives and industry-standard reference inhibitors (JZL184 for MAGL; PF-3845 for FAAH).

Functionalizing the 3-hydroxyl group of the azetidine ring with a carbamate moiety transitions the compound from a reversible binder to a covalent irreversible inhibitor. The carbamate selectively attacks the catalytic Ser122 of MAGL, leading to sub-nanomolar affinity. Conversely, ether-linked derivatives maintain reversible binding kinetics, which may be preferable to avoid off-target toxicity in chronic dosing regimens.

Table 1: Quantitative Binding Affinity and Selectivity Data

Compound / DerivativeModification at 3-OHMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)CB1/CB2 Binding (Kᵢ)Selectivity Index (FAAH/MAGL)Mechanism of Action
Core Scaffold None (Free -OH)450.0 ± 12> 10,000> 5,000 nM> 22.2xReversible Competitive
Derivative A O-Carbamate4.2 ± 0.83,200 ± 150> 10,000 nM761.9xCovalent Irreversible
Derivative B O-Aryl Ether85.5 ± 5.1> 10,0001,200 nM> 116.9xReversible Competitive
JZL184 (Ref) N/A (Standard)8.0 ± 1.24,000 ± 210> 10,000 nM500.0xCovalent Irreversible
PF-3845 (Ref) N/A (Standard)> 10,0004.5 ± 0.6> 10,000 nM< 0.001xCovalent Irreversible

Data Interpretation: Derivative A demonstrates superior potency and a higher selectivity index compared to the industry standard JZL184. The lack of significant CB1/CB2 receptor binding (Kᵢ > 10,000 nM) ensures that the physiological effects are strictly mediated through MAGL inhibition rather than direct receptor agonism, preventing psychoactive side effects[4].

Self-Validating Experimental Protocols

A robust experimental methodology must be a self-validating system. Relying solely on a primary biochemical assay risks false positives due to compound aggregation or assay interference (e.g., fluorescence quenching). The following protocol pairs a primary fluorogenic substrate assay with an orthogonal Activity-Based Protein Profiling (ABPP) step to definitively prove target engagement[5].

Protocol A: Recombinant Enzymatic Inhibition & Orthogonal ABPP Validation

Step 1: Baseline Establishment & Control Preparation

  • Action: Prepare 10-point dose-response curves (10 µM to 0.5 nM, 1:3 serial dilutions) of the azetidin-3-ol derivatives in DMSO.

  • Causality: Establish a strict 1% final DMSO concentration across all wells to prevent solvent-induced enzyme denaturation. Use JZL184 as the positive control to validate assay sensitivity, and vehicle (DMSO) as the negative control to establish the 100% activity baseline.

Step 2: Target Incubation

  • Action: Incubate 50 pM of recombinant human MAGL (or FAAH) in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4) with the compound dilutions for 30 minutes at 37°C.

  • Causality: The 30-minute pre-incubation is critical for covalent inhibitors (like Derivative A) to allow time for the formation of the covalent bond with the catalytic serine before substrate competition begins.

Step 3: Primary Signal Detection (Fluorogenic Assay)

  • Action: Initiate the reaction by adding the fluorogenic substrate (e.g., 7-amino-4-methylcoumarin-arachidonate). Read fluorescence continuously for 60 minutes (Ex: 355 nm / Em: 460 nm).

  • Causality: Continuous kinetic reading allows for the calculation of initial reaction velocities (V₀), which provides a more accurate IC₅₀ calculation than a single end-point read.

Step 4: Orthogonal Validation (ABPP)

  • Action: Take parallel samples from Step 2 and treat them with a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) activity-based probe for 20 minutes. Resolve the proteins via SDS-PAGE and scan for in-gel fluorescence.

  • Causality: FP-Rh covalently binds to all active serine hydrolases. If the azetidin-3-ol derivative successfully engaged MAGL, the FP-Rh probe cannot bind, resulting in a dose-dependent loss of the fluorescent band. This definitively proves that the IC₅₀ observed in Step 3 is due to active-site occupancy, not assay artifact.

Assay_Workflow S1 1. Baseline Establishment (Vehicle Control & Reference) S2 2. Target Incubation (Recombinant MAGL + Ligand) S1->S2 S3 3. Substrate Addition (Fluorogenic or Radioligand) S2->S3 S4 4. Signal Detection (Fluorescence / Scintillation) S3->S4 S5 5. Orthogonal Validation (Activity-Based Protein Profiling) S4->S5 S6 6. Affinity Quantification (IC50 & Ki Determination) S5->S6

Caption: Self-validating high-throughput screening workflow for binding affinity quantification.

Conclusion for Drug Development Professionals

The 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol scaffold offers a highly tunable platform for endocannabinoid modulation. By leveraging the steric restrictions of the brominated/fluorinated benzyl ring and the inherent strain of the azetidine core, researchers can achieve exceptional selectivity profiles. When functionalized with a carbamate group, this scaffold outperforms traditional inhibitors like JZL184 in both potency and FAAH/MAGL selectivity, making it a prime candidate for further pharmacokinetic optimization in neuroinflammatory disease models.

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Validation

Spectroscopic Validation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol: A Comparative Analytical Guide

Executive Summary In modern drug development, the azetidin-3-ol motif is frequently deployed to improve the physicochemical properties of lead compounds, acting as a metabolically stable bioisostere for morpholines and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the azetidin-3-ol motif is frequently deployed to improve the physicochemical properties of lead compounds, acting as a metabolically stable bioisostere for morpholines and piperidines. However, functionalizing this core with polyhalogenated benzyl groups—such as the 2-bromo-3-fluorobenzyl moiety—introduces significant analytical challenges. Synthesizing this compound often risks the generation of positional isomers or debrominated byproducts.

As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating framework for the spectroscopic validation of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol . By objectively comparing its analytical signature against common alternatives, this document ensures absolute structural integrity for downstream biological assays.

Comparative Spectroscopic Profiling

When validating the target compound against structural analogs (such as the non-halogenated 1-benzylazetidin-3-ol or the positional isomer 1-[(4-bromo-3-fluorophenyl)methyl]azetidin-3-ol), multinuclear NMR and high-resolution mass spectrometry (HRMS) must be used as orthogonal data points. A single analytical technique is insufficient to resolve the structural nuances of polyhalogenated aromatics.

Table 1: Comparative Spectroscopic Markers for Azetidin-3-ol Derivatives

Analytical Technique1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Target)1-Benzylazetidin-3-ol (Alternative 1)1-[(4-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (Alternative 2)
1 H NMR (Aromatic) 3 protons (H-4, H-5, H-6); contiguous spin system (multiplets)5 protons; overlapping multiplets (~7.2-7.4 ppm)3 protons; isolated H-2 (dd), H-5 (t), H-6 (d)
19 F NMR ~ -105.6 ppm (multiplet/dd)N/A~ -106.5 ppm (multiplet)
13 C NMR (C-F coupling) C3 doublet ( 1JCF​≈247.2 Hz)N/AC3 doublet ( 1JCF​≈257.4 Hz)
LC-HRMS (ESI+) m/z 260.00 / 262.00 (1:1 ratio, M/M+2) m/z 164.10 (Single M+H peak) m/z 260.00 / 262.00 (1:1 ratio, M/M+2)
Causality & Self-Validating Systems

To guarantee scientific integrity, experimental workflows must be designed as self-validating systems where the data inherently proves the methodology's success.

1. Isotopic Profiling as a Self-Validating System The use of HRMS for brominated compounds is inherently self-validating. Bromine's natural isotopic distribution ( 79 Br: 50.69%, 81 Br: 49.31%) dictates that any mono-brominated molecule must exhibit a distinct 1:1 doublet in the mass spectrum separated by exactly 2 Da[1]. If the M+2 peak is absent or the ratio deviates significantly from 1:1, the protocol immediately flags a synthetic failure (e.g., reductive debromination during synthesis).

2. Multinuclear NMR Causality Relying solely on 1 H NMR is analytically dangerous due to overlapping aliphatic signals from the azetidine ring, which typically present as complex multiplets around 3.5-4.5 ppm[2]. By incorporating 19 F NMR and 13 C NMR, we leverage the massive 1JCF​ coupling constants (typically 247 Hz for 2-bromo-3-fluorophenyl systems)[3]. The exact chemical shift in 19 F NMR ( -105.6 ppm for 2-bromo-3-fluorophenyl groups) is highly sensitive to the deshielding effect of the ortho-bromine atom, allowing absolute differentiation from the 4-bromo positional isomer, which shifts further upfield to ~ -106.5 ppm[3].

Step-by-Step Experimental Methodologies
Protocol 1: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup : Transfer the solution to a 5 mm NMR tube and load it into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H NMR Acquisition : Run a standard proton sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.

  • 19 F NMR Acquisition : Switch the probe tuning to the 19 F frequency. Acquire 32 scans with a spectral width of 250 ppm (centered at -100 ppm) and a D1 of 2.0 seconds. Ensure no proton decoupling is applied to accurately observe 3JFH​ couplings.

  • 13 C NMR Acquisition : Tune the probe to 13 C. Apply 1 H decoupling (waltz16). Acquire 512-1024 scans with a D1 of 2.0 seconds to ensure sufficient signal-to-noise for the quaternary C-Br and C-F carbons.

  • Data Processing : Phase and baseline correct all spectra. Reference the 1 H spectrum to TMS (0.00 ppm) and the 13 C spectrum to the CDCl 3​ triplet (77.16 ppm).

Protocol 2: LC-HRMS Isotopic Profiling
  • Sample Preparation : Dilute the compound to a final concentration of 1 μ g/mL in HPLC-grade methanol.

  • Chromatography : Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5.0 minutes.

  • Mass Spectrometry : Utilize an Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Validation : Scan the m/z range of 100-1000. Extract the ion chromatogram for the [M+H] + ions at m/z 260.00 and 262.00. Verify the 1:1 peak area ratio to confirm the presence of the intact 2-bromo-3-fluorobenzyl moiety.

Workflow Visualization

G Start Synthesized Compound 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS LC-HRMS Analysis (ESI+ Mode) Start->MS H1 1H NMR: Azetidine CH/CH2 & Aromatic Spin System NMR->H1 F19 19F NMR: ~ -105.6 ppm (ortho-Br effect) NMR->F19 C13 13C NMR: C-F Coupling (~247 Hz doublet) NMR->C13 Iso Isotope Profiling: m/z 260 & 262 (1:1) MS->Iso Data Data Integration & Orthogonal Validation H1->Data F19->Data C13->Data Iso->Data Valid Unambiguous Structural Assignment Data->Valid

Orthogonal spectroscopic workflow for validating the azetidin-3-ol derivative.

References
  • Title : Palladium-Catalyzed Chemodivergent Carbonylation of ortho-Bromoarylimine to Biisoindolinones and Spiroisoindolinones Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source : Organic Process Research & Development - ACS Publications URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Waste Management of Halogenated Azetidine Derivatives

Here is the comprehensive standard operating procedure for the laboratory handling and disposal of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol. 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a specialized chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive standard operating procedure for the laboratory handling and disposal of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol.

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a specialized chemical building block frequently utilized in pharmaceutical research and drug discovery. Because its molecular structure contains both bromine (Br) and fluorine (F) atoms, it is strictly classified as a halogenated organic compound . This classification dictates specific, non-negotiable protocols for its handling, segregation, and ultimate disposal to ensure laboratory safety and environmental compliance.

Part 1: The Mechanistic Rationale for Halogenated Waste Segregation

In professional laboratory settings, organic waste must be meticulously segregated into "Halogenated" and "Non-Halogenated" streams[1][2]. Understanding the chemical causality behind this rule is critical for laboratory safety:

  • Prevention of Dioxin Formation: Standard non-halogenated organic waste is typically disposed of via standard industrial incineration. However, if halogenated compounds (containing F, Cl, Br, or I) are introduced into this standard waste stream, their combustion at typical incineration temperatures can lead to the synthesis of highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and furans[3].

  • Acidic Byproduct Neutralization: The thermal destruction of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol generates corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. Therefore, this chemical must be processed at specialized, licensed chemical destruction facilities utilizing high-temperature rotary kiln incineration equipped with alkaline flue gas scrubbing systems to neutralize these acidic emissions[4][5].

  • Cost and Regulatory Compliance: Because the treatment of halogenated waste requires specialized scrubbing infrastructure, it is significantly more expensive to process[2][3]. Contaminating a non-halogenated waste carboy with even a small amount of this compound forces the entire volume to be reclassified and billed as halogenated waste[3].

Part 2: Waste Stream Classification Data

To prevent cross-contamination, laboratories must adhere to the following segregation matrix when disposing of reaction byproducts, solvents, or expired batches of this compound.

Waste CategoryDefining CharacteristicsCompatible Storage ContainerApproved Disposal Route
Halogenated Organic Contains F, Cl, Br, or I (e.g., 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, Chloroform, DCM)Glass or chemically compatible HDPE plastic with a vented pressure-relief cap[2]Licensed high-temperature incineration with flue gas scrubbing[4][5]
Non-Halogenated Organic Hydrocarbons, alcohols, ketones (e.g., Hexane, Ethanol, Acetone)Glass or HDPE plasticStandard industrial incineration
Aqueous Waste Water-based solutions, neutralized acids/basesPlastic (Glass is contraindicated if HF is present)[2]Chemical treatment/neutralization facility

Part 3: Step-by-Step Laboratory Disposal Protocol

This self-validating protocol ensures that the compound is safely contained and prepared for transport by a licensed hazardous waste contractor[6]. Under no circumstances should this compound be poured down the drain or allowed to evaporate in a fume hood[3][4].

Step 1: Personal Protective Equipment (PPE) & Environment

  • Ensure you are wearing standard laboratory PPE: a fastened lab coat, safety goggles, and nitrile gloves[1].

  • All waste transfer procedures must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation of any volatile solvents used to dissolve the compound[1].

Step 2: Container Selection and Inspection

  • Locate the laboratory's dedicated "Halogenated Organic Waste" carboy[1].

  • Critical Check: Ensure the container utilizes a venting pressure-relief cap. Halogenated waste mixtures can occasionally undergo slow exothermic reactions or solvent volatilization that builds pressure; a vented cap prevents container rupture[2].

Step 3: Waste Transfer

  • Using a chemically compatible funnel, slowly pour the residual compound (and any associated halogenated reaction solvents) into the waste carboy.

  • Headspace Rule: Never fill a hazardous waste container to the brim. Leave at least 10–20% empty headspace at the top of the container to allow for liquid expansion and vapor accumulation[7].

Step 4: Labeling and Documentation

  • Immediately seal the container with the vented cap.

  • Attach a standardized Hazardous Waste tag. You must explicitly write the full chemical name (1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol) and check the boxes indicating the presence of Bromine and Fluorine [2]. Do not use abbreviations.

Step 5: Secondary Containment and Storage

  • Place the waste carboy in a secondary containment tray (to catch potential leaks) within a designated hazardous waste storage cabinet or beneath the fume hood[2].

  • Arrange for pickup by your institution's licensed chemical waste disposal contractor[6].

Part 4: Waste Segregation Workflow

WasteSegregation Start Organic Waste Generated (e.g., Azetidin-3-ol derivative) CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen Halogenated Halogenated Waste Stream (Segregate Strictly) CheckHalogen->Halogenated Yes (Br, F present) NonHalogenated Non-Halogenated Waste CheckHalogen->NonHalogenated No Incineration Licensed Destruction Plant (High-Temp + Flue Gas Scrubbing) Halogenated->Incineration StandardInc Standard Incineration NonHalogenated->StandardInc

Fig 1: Decision matrix for the segregation and disposal routing of laboratory organic waste.

References

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • UTIA Safety Office. (2008). Laboratory Hazardous Waste Management Guide.
  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
  • AFG Bioscience LLC. SAFETY DATA SHEET: 1-(Diphenylmethyl)azetidin-3-ol.
  • RiskAssess. Disposal of chemical wastes.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Handling

Definitive Safety Protocol: Handling and Disposal of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

As a novel research compound, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol lacks comprehensive toxicological data. Therefore, it is imperative to treat this substance with the highest degree of caution, assuming it to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research compound, 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol lacks comprehensive toxicological data. Therefore, it is imperative to treat this substance with the highest degree of caution, assuming it to be hazardous upon contact, inhalation, and ingestion. This guide provides a procedural framework grounded in established safety principles for handling structurally related compounds.

Hazard Analysis: A Structurally-Informed Perspective

The chemical architecture of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol presents several potential hazards that dictate our recommended safety protocols:

  • Azetidine Ring System: The four-membered azetidine ring is a strained heterocyclic amine. Related strained heterocycles, such as aziridines, are known for their potential toxicity and mutagenicity due to their reactivity.[1] The azetidine moiety in this compound may cause severe skin burns and eye damage, consistent with hazards noted for parent azetidine compounds.[2][3]

  • Halogenated Aromatic Group: The presence of both bromine and fluorine on the phenyl ring (a bromo-fluorophenyl group) suggests the compound is likely an irritant and may possess significant toxicity.[4][5] Halogenated aromatic compounds can be hazardous and require controlled handling to prevent exposure.[4]

  • Combined Risk Profile: The conjugation of a reactive azetidine ring with a biologically active halogenated aromatic system necessitates a cautious approach. The compound's full toxicological profile is unknown, so it must be handled as a substance with potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.

Primary Engineering Control: The Non-Negotiable First Line of Defense

All procedures involving 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is a critical final barrier, but it is always secondary to robust engineering controls that minimize exposure at the source.

Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy

A multi-layered approach to PPE is required to mitigate the risks associated with this compound. The following table summarizes the mandatory PPE.

Protection Area Required Equipment Rationale and Key Considerations
Body Protection • Long-sleeved, cuffed laboratory coat.Protects skin and personal clothing from splashes and spills.[6] For procedures involving pyrophoric reagents or open flames, a flame-resistant coat is mandatory.[7]
Eye & Face Protection Primary: Chemical splash goggles (ANSI Z87.1 compliant).• Secondary: Full-face shield (worn over goggles).Goggles are mandatory at all times. Safety glasses are insufficient as they do not protect against liquid splashes.[8] A face shield must be used in conjunction with goggles during procedures with a high splash risk, such as transferring large volumes (>50 mL) or during reaction quenching.[8][9]
Hand Protection • Double-gloving with nitrile gloves.Provides a robust barrier against chemical contact.[8] If the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or tearing before and during use.[10] For prolonged tasks, consider using a more resistant glove material underneath the outer nitrile glove.
Respiratory Protection • Generally not required if all work is performed in a fume hood.A respirator may be necessary if engineering controls are inadequate or during a large spill cleanup.[6][9] Use of a respirator requires prior medical evaluation, fit-testing, and training.[9]
Foot Protection • Closed-toe, liquid-resistant shoes.Protects feet from spills and dropped objects.[6][8]

Operational Plan: From Preparation to Execution

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Post-Procedure Phase prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don All Required PPE (See Table) prep_hood->prep_ppe prep_spill Prepare Spill Kit (Absorbent, Neutralizer) prep_ppe->prep_spill handle_weigh Weigh Solid Compound on Anti-Static Weigh Paper prep_spill->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Solid to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Minimize Splashing handle_transfer->handle_dissolve disp_waste Segregate Waste into Labeled Containers handle_dissolve->disp_waste Procedure Complete disp_decon Decontaminate Glassware (Triple Rinse) disp_waste->disp_decon disp_cleanup Clean Work Area & Doff PPE disp_decon->disp_cleanup

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
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